Product packaging for Irbesartan impurity 14-d4(Cat. No.:)

Irbesartan impurity 14-d4

Cat. No.: B15141488
M. Wt: 238.28 g/mol
InChI Key: LANSUNWWSUCCJT-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Irbesartan impurity 14-d4 is a useful research compound. Its molecular formula is C14H10N4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4 B15141488 Irbesartan impurity 14-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4

Molecular Weight

238.28 g/mol

IUPAC Name

2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile

InChI

InChI=1S/C14H10N4/c15-9-13-3-1-2-4-14(13)12-7-5-11(6-8-12)10-17-18-16/h1-8H,10H2/i5D,6D,7D,8D

InChI Key

LANSUNWWSUCCJT-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C#N)[2H]

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Profile of Irbesartan Impurity 14-d4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties and analytical methodologies related to Irbesartan impurity 14-d4. This deuterated impurity serves as a critical reference standard in the development and quality control of the widely used antihypertensive drug, Irbesartan. Its unique isotopic labeling allows for its use in a variety of analytical applications, including pharmacokinetic studies and as an internal standard for mass spectrometry-based assays.

Core Chemical Properties

This compound, systematically named 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-2',3',5',6'-d4, is a deuterated analog of Irbesartan impurity 14. The incorporation of four deuterium atoms on the biphenyl ring results in a distinct mass signature, facilitating its use in sensitive analytical methods. The fundamental chemical and physical properties of this impurity are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₆D₄N₄[1][2]
Molecular Weight 238.29 g/mol [1][2]
Synonym 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-2',3',5',6'-d4[2]
CAS Number (non-deuterated) 133690-91-2[1]
Physical Form White to Off-White Solid[2]

Analytical Characterization

The analysis of Irbesartan and its impurities, including the deuterated standard Impurity 14-d4, relies on modern chromatographic and spectroscopic techniques. While specific validated methods for this compound are not publicly detailed, the general approaches for the parent compound and its related substances provide a framework for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the predominant technique for the separation and quantification of Irbesartan and its impurities. A typical method would involve a C18 or similar column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is commonly performed using UV spectrophotometry.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for the identification and structural elucidation of impurities. The unique mass of this compound allows for its precise detection and differentiation from the non-deuterated form and other related substances.

Synthesis and Formation Pathway

The logical pathway for the presence of this compound is as a synthetic intermediate or a degradation product of deuterated Irbesartan. The non-deuterated analog, Irbesartan Impurity 14, is a known process impurity in the synthesis of Irbesartan. The diagram below illustrates a plausible synthetic relationship.

Deuterated_Starting_Materials Deuterated Starting Materials Irbesartan_Impurity_14_d4 This compound (4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4) Deuterated_Starting_Materials->Irbesartan_Impurity_14_d4 Synthesis Deuterated_Irbesartan Deuterated Irbesartan Irbesartan_Impurity_14_d4->Deuterated_Irbesartan Further Reaction

Caption: Plausible synthetic pathway for deuterated Irbesartan involving Impurity 14-d4.

Experimental Workflow for Impurity Identification

The general workflow for identifying and characterizing an impurity like this compound in a drug substance involves a multi-step analytical process. This process ensures the structural confirmation and purity assessment of the reference standard.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Structural Elucidation Sample Irbesartan Drug Substance HPLC HPLC / UPLC Sample->HPLC UV_Detector UV Detector HPLC->UV_Detector Quantification MS_Detector Mass Spectrometer (MS/MS) HPLC->MS_Detector Mass Detection Impurity_Isolation Impurity Isolation MS_Detector->Impurity_Isolation Identification NMR NMR Spectroscopy Impurity_Isolation->NMR Structure Confirmation

Caption: General experimental workflow for impurity identification and characterization.

References

An In-depth Technical Guide to Irbesartan Impurity 14-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irbesartan Impurity 14-d4 is the deuterium-labeled analogue of Irbesartan Impurity 14, a known process-related impurity in the synthesis of the antihypertensive drug Irbesartan. This document provides a comprehensive technical overview of this compound, including its chemical identity, intended use, and generalized synthesis and analytical methodologies. Due to the proprietary nature of specific synthetic and analytical data for commercial reference standards, this guide focuses on the foundational scientific principles and publicly available information. It is intended to serve as a resource for researchers and professionals in drug development and quality control.

Introduction

Irbesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing and is mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product. Irbesartan Impurity 14, with the chemical name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a potential process impurity that can arise during the synthesis of Irbesartan.

This compound is a stable isotope-labeled version of this impurity. The incorporation of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application is in analytical method development, validation, and as a reference standard in quality control laboratories to accurately quantify the corresponding non-labeled impurity in Irbesartan drug substance and formulations.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-labeled counterpart is provided below.

PropertyThis compoundIrbesartan Impurity 14
Chemical Name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d44'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[2]
Molecular Formula C₁₄H₆D₄N₄[1]C₁₄H₁₀N₄[2]
Molecular Weight 238.29 g/mol [1]234.26 g/mol [2]
CAS Number Not Available133690-91-2[2]
Appearance Typically a white to off-white solidWhite to off-white solid
Solubility Soluble in organic solvents such as acetonitrile and methanolSoluble in organic solvents

Synthesis Overview

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available as it is typically proprietary information of the manufacturers of analytical standards. However, a general synthetic route can be inferred from the synthesis of the non-deuterated analogue and general knowledge of deuterium labeling techniques.

The synthesis likely proceeds in two key stages:

  • Synthesis of a Deuterated Precursor: The introduction of deuterium atoms would likely occur at an early stage of the synthesis. A plausible route involves the preparation of a deuterated version of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This could be achieved by using deuterated starting materials or through a catalyzed hydrogen-deuterium exchange reaction on the biphenyl rings of a suitable precursor.

  • Azide Formation: The deuterated bromomethyl intermediate is then reacted with an azide salt, typically sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This is a standard nucleophilic substitution reaction where the bromide is displaced by the azide ion.

Synthesis_Workflow start Deuterated 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile reagents Sodium Azide (NaN₃) in Polar Aprotic Solvent (e.g., DMF) start->reagents product This compound (4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4) reagents->product purification Purification (e.g., Chromatography) product->purification

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

As a reference standard, this compound is thoroughly characterized to confirm its identity, purity, and potency. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the reference standard and to separate it from other related impurities. A typical HPLC method for Irbesartan and its impurities would involve:

  • Column: A reversed-phase column, such as a C18 or C8, is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is typical for resolving multiple components.

  • Detection: UV detection is often employed, with a wavelength set to a maximum absorbance for the compounds of interest (e.g., around 220-260 nm for Irbesartan and its impurities).

While a specific retention time for this compound is not published, it would be expected to have a very similar retention time to its non-deuterated counterpart under the same chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be used to confirm the accurate mass. In tandem mass spectrometry (MS/MS), the molecule is fragmented to provide structural information. The mass spectrum of the deuterated compound will show a molecular ion peak that is 4 Da higher than the non-deuterated version.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon) NMR spectroscopy are used to elucidate the chemical structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the four deuterated positions on one of the phenyl rings would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. The remaining proton signals would confirm the rest of the structure.

Note: Specific quantitative data from these analytical techniques for this compound are not publicly available and are considered proprietary information by the manufacturers of the reference standards.

Application in Pharmaceutical Analysis

The primary role of this compound is as an internal standard for the quantification of Irbesartan Impurity 14 in pharmaceutical samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Irbesartan API or Formulation spike Spike with known amount of This compound (Internal Standard) sample->spike extract Extraction/Dilution spike->extract hplc HPLC Separation extract->hplc ms Mass Spectrometry Detection (MRM) hplc->ms ratio Calculate Peak Area Ratio (Impurity 14 / Impurity 14-d4) ms->ratio calibration Compare to Calibration Curve ratio->calibration result Determine Concentration of Irbesartan Impurity 14 calibration->result

Caption: Analytical workflow for the quantification of Irbesartan Impurity 14.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

While this compound is an analytical standard and not intended for biological studies, understanding the mechanism of action of the parent drug, Irbesartan, provides context for its importance. Irbesartan functions by blocking the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Irbesartan Irbesartan Irbesartan->AT1_Receptor Blocks

Caption: Simplified signaling pathway of the RAAS and the action of Irbesartan.

By blocking the AT1 receptor, Irbesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[3] The stringent control of impurities like Irbesartan Impurity 14 ensures that the therapeutic action of Irbesartan is not compromised and that no undue risks are introduced to the patient.

Conclusion

This compound is a vital tool for the pharmaceutical industry, enabling the precise and accurate quantification of a potential process-related impurity in Irbesartan. While specific, in-depth experimental data for this deuterated standard is proprietary, this guide provides a foundational understanding of its properties, synthesis, analysis, and application based on available scientific literature. For researchers and professionals in the field, the use of such well-characterized, stable isotope-labeled standards is indispensable for ensuring the quality and safety of pharmaceutical products.

References

Certificate of Analysis: A Technical Guide to Irbesartan Impurity 14-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CoA) for the deuterated reference standard, Irbesartan Impurity 14-d4. Reference standards are critical for the accurate identification, quantification, and quality control of active pharmaceutical ingredients (APIs) and their impurities in drug development and manufacturing. While a specific Certificate of Analysis for a given lot is proprietary, this document synthesizes publicly available data and typical analytical practices to serve as an in-depth resource.

This compound is the deuterium-labeled version of Irbesartan Impurity 14, a known process-related impurity of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension. Deuterated standards are essential as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties to the analyte and distinct mass.[1]

Quantitative Data Summary

A Certificate of Analysis for a high-purity reference standard like this compound provides critical quantitative data to ensure its identity, purity, and potency. The following table summarizes the typical tests and expected specifications.

TestSpecificationTypical Method
Identification
AppearanceWhite to Off-White SolidVisual Inspection
¹H NMR SpectrumConforms to structure¹H NMR Spectroscopy
Mass SpectrumConforms to structureMass Spectrometry (MS)
Infrared SpectrumConforms to structureIR Spectroscopy
Purity & Assay
Purity by HPLC≥ 99.5%HPLC-UV
Isotopic Purity≥ 98% Deuterium IncorporationMass Spectrometry
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsMeets USP <467> requirementsHeadspace GC-MS
Physical Properties
Molecular FormulaC₁₄H₆D₄N₄-
Molecular Weight238.29 g/mol -

Experimental Protocols

The characterization of a reference standard involves multiple orthogonal analytical techniques to unequivocally confirm its structure and purity.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is typically employed to determine the chromatographic purity of Irbesartan and its related impurities.[3][4]

  • Instrumentation : HPLC system with UV-Vis detector.

  • Column : C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent like acetonitrile.[5]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at approximately 220 nm.[6]

  • Procedure : A solution of the this compound standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound, which provides evidence of its identity and the successful incorporation of deuterium atoms.

  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Procedure : The sample is dissolved and infused into the mass spectrometer. The ESI source ionizes the molecule, typically forming the [M+H]⁺ ion. The instrument measures the mass-to-charge ratio (m/z) of this ion. For this compound, the expected m/z for the protonated molecule would confirm the mass of 238.29 Da plus the mass of a proton. The mass spectrum also allows for the determination of isotopic purity by analyzing the distribution of isotopic peaks.[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For a deuterated standard, it also confirms the position of the deuterium labels.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) is used.[8][9]

  • Procedure : The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to the expected structure. For this compound, the absence of proton signals at the positions of deuteration provides definitive evidence of labeling.[10]

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.

  • Procedure : The spectrum of the solid sample is typically recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The presence of absorption bands corresponding to key functional groups, such as the azide (N₃) and nitrile (C≡N) stretching vibrations, helps confirm the compound's identity.[3]

Thermogravimetric Analysis (TGA) for Potency Assessment

TGA measures changes in the mass of a sample as a function of temperature. It is used to quantify the amount of volatile substances, such as water and residual solvents, which is crucial for determining the potency of the reference standard.[11][12]

  • Instrumentation : Thermogravimetric Analyzer.

  • Procedure : A small, accurately weighed amount of the sample is heated in a controlled atmosphere (e.g., nitrogen). The instrument records the mass loss as the temperature increases. Significant mass loss at lower temperatures typically corresponds to the evaporation of water or residual solvents.

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in pharmaceutical sciences.

G Reference Standard Certification Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Certification Synthesis Chemical Synthesis of Labeled Impurity Purification Purification (e.g., Chromatography) Synthesis->Purification Structural Structural Elucidation (NMR, MS, IR) Purification->Structural Purity Purity & Assay (HPLC, TGA, KF) DataReview Data Review & Approval Purity->DataReview CoA Certificate of Analysis Generation DataReview->CoA RAS_Pathway Simplified Renin-Angiotensin System (RAS) Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Effects Vasoconstriction, Aldosterone Release, Increased Blood Pressure AT1Receptor->Effects Irbesartan Irbesartan Irbesartan->AT1Receptor blocks Renin Renin (from Kidney) ACE ACE (from Lungs)

References

Structure Elucidation of Irbesartan Impurity 14-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Irbesartan Impurity 14-d4. This deuterated impurity is a critical reference standard for the accurate quantification of Irbesartan and its related substances in pharmaceutical formulations and metabolic studies.

Introduction to Irbesartan and its Impurities

Irbesartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the synthesis and degradation of Irbesartan can lead to the formation of impurities that must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.

Irbesartan Impurity 14 is a known process-related impurity with the chemical name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[1]. Its deuterated analog, this compound, serves as an internal standard in bioanalytical methods due to its similar chemical properties and distinct mass. The structure of this impurity, as cataloged by suppliers, is C₁₄H₆D₄N₄ with a molecular weight of 238.29[2]. The "d4" designation indicates the presence of four deuterium atoms, which are typically introduced to improve the accuracy of mass spectrometry-based quantification.

Proposed Structure of this compound

Based on the known structure of Irbesartan Impurity 14 and information on similarly deuterated analogs of Irbesartan impurities, the four deuterium atoms in Impurity 14-d4 are located on the phenyl ring that does not contain the carbonitrile group. The proposed structure is therefore 4'-(azidomethyl)-[1,1'-biphenyl]-2',3',5',6'-d4-2-carbonitrile.

Experimental Protocols for Structure Elucidation

The definitive identification and structural confirmation of this compound would involve a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To isolate the impurity and determine its purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the elemental composition and fragmentation pattern of the impurity.

  • Instrumentation: A liquid chromatography system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 50-500.

    • Resolution: >10,000.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

    • Data Analysis: The accurate mass measurement of the molecular ion is used to confirm the elemental composition. The fragmentation pattern provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information, including the connectivity of atoms and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methods:

    • ¹H NMR: To identify the number and environment of proton atoms. The absence of signals in the aromatic region corresponding to one of the phenyl rings would confirm the location of the deuterium atoms.

    • ¹³C NMR: To identify the number and environment of carbon atoms. The signals for deuterated carbons will be significantly attenuated or appear as multiplets.

    • ²H NMR: To directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the analysis of this compound.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm)Elemental Composition
[M+H]⁺239.1132239.1130-0.8C₁₄H₇D₄N₄
[M+Na]⁺261.0951261.0949-0.8C₁₄H₆D₄N₄Na
Fragment 1 (loss of N₂)211.1183211.1181-0.9C₁₄H₇D₄N₂
Fragment 2 (biphenyl-d4-CH₂⁺)170.1234170.1232-1.2C₁₃H₅D₄

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions. The absence of proton signals and altered carbon signals for the deuterated phenyl ring are the key indicators.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
3, 4, 5, 6Multiplet, ~7.5-7.8~128-134
2', 6'Absent~130 (attenuated)
3', 5'Absent~129 (attenuated)
4'Singlet, ~4.5~53
1'' (CN)-~118
Biphenyl C1-~142
Biphenyl C2-~138
Biphenyl C1'-~140
Biphenyl C4'-~135

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound, the relationship between Irbesartan and its impurities, and a proposed mass fragmentation pathway.

experimental_workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation and Structure Confirmation start Irbesartan Sample with Impurity 14-d4 hplc HPLC (Isolation and Purity) start->hplc hrms HRMS (Elemental Composition, Fragmentation) hplc->hrms nmr NMR (1H, 13C, 2H, 2D) (Structural Confirmation) hplc->nmr interpretation Data Analysis and Interpretation hrms->interpretation nmr->interpretation structure Confirmed Structure of This compound interpretation->structure

Experimental Workflow for Structure Elucidation

relationship_diagram Irbesartan Irbesartan Impurity14 Irbesartan Impurity 14 (4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile) Irbesartan->Impurity14 Process-Related Impurity Impurity14d4 This compound (Deuterated Analog) Impurity14->Impurity14d4 Isotopically Labeled

Relationship between Irbesartan and Impurities

fragmentation_pathway parent [M+H]⁺ m/z 239.1132 fragment1 [M+H-N₂]⁺ m/z 211.1183 parent->fragment1 - N₂ fragment2 [C₁₃H₅D₄]⁺ m/z 170.1234 fragment1->fragment2 - C₂H₂N

Proposed Mass Fragmentation Pathway

Conclusion

The structure elucidation of deuterated impurities like this compound is a meticulous process that relies on the synergistic use of advanced analytical techniques. By combining HPLC for separation with HRMS for elemental composition and fragmentation analysis, and NMR for definitive structural confirmation, researchers can confidently identify and characterize such compounds. This ensures the availability of high-quality, well-characterized reference standards essential for the development of robust and accurate analytical methods for pharmaceutical products. The methodologies and expected data presented in this guide provide a solid framework for the successful structure elucidation of this compound and other similar deuterated pharmaceutical impurities.

References

physical and chemical properties of Irbesartan impurity 14-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Irbesartan impurity 14-d4, a deuterated analog of a potential process-related impurity of the antihypertensive drug Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Chemical Identity and Physical Properties

This compound is the deuterium-labeled counterpart of Irbesartan impurity 14. The primary chemical name for the non-deuterated form is 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile. The incorporation of four deuterium atoms into the molecule makes it a useful internal standard for quantitative analytical studies, such as mass spectrometry-based assays, to improve accuracy and precision.

While specific experimental data for properties like melting and boiling points are not publicly available, the following tables summarize the key known physical and chemical characteristics of both Irbesartan impurity 14 and its deuterated form.

Table 1: Physical and Chemical Properties of Irbesartan Impurity 14

PropertyValueSource
Chemical Name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[1][2]
Synonyms 2-[4-(Azidomethyl)phenyl]benzonitrile, 4-Azidomethyl-2'-cyanobiphenyl[2]
CAS Number 133690-91-2[1][2]
Molecular Formula C₁₄H₁₀N₄[2][3]
Molecular Weight 234.26 g/mol [2][3]
Appearance White to Off-White Solid---
Solubility Soluble in Acetonitrile and Chloroform.---

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4[4]
CAS Number Not Available[5]
Molecular Formula C₁₄H₆D₄N₄[5]
Molecular Weight 238.29 g/mol [5]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not readily found in published literature. However, the synthesis of its non-deuterated analog and similar biphenyl carbonitrile derivatives is documented. A generalized synthetic approach is outlined below, which could be adapted for the preparation of the deuterated compound by utilizing appropriate deuterated starting materials.

Generalized Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile Derivatives:

The synthesis of the parent compound, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, typically involves a multi-step process. A plausible synthetic route is illustrated in the workflow diagram below. The key steps would likely involve:

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a suitable boronic acid or ester and a halo-benzonitrile to form the biphenyl scaffold.

  • Functional Group Transformation: Conversion of a functional group on the biphenyl intermediate (e.g., a methyl group) to a halomethyl group.

  • Azide Introduction: Nucleophilic substitution of the halide with an azide salt (e.g., sodium azide) to yield the final product.

For the synthesis of the deuterated analog, a deuterated version of one of the starting materials, such as a deuterated toluyl boronic acid, would be employed in the initial Suzuki coupling step.

Characterization:

The characterization of Irbesartan impurities is typically performed using a combination of spectroscopic techniques to confirm the chemical structure and purity.[6] These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the azide (-N₃) and nitrile (-C≡N) groups.[6]

Visualizations

Logical Relationship of Irbesartan and its Impurity

Irbesartan Irbesartan (API) Impurity14 Irbesartan Impurity 14 (Process-Related Impurity) Irbesartan->Impurity14 Can be formed during synthesis Impurity14d4 This compound (Deuterated Analog) Impurity14->Impurity14d4 Isotopic labeling for use as an internal standard

Caption: Relationship between Irbesartan, Impurity 14, and its deuterated form.

Generalized Synthetic Workflow

cluster_synthesis Generalized Synthesis of Irbesartan Impurity 14 Start Starting Materials (e.g., Halobenzonitrile, Tolylboronic Acid) Step1 Suzuki Coupling (Pd Catalyst) Start->Step1 Intermediate1 Biphenyl Intermediate Step1->Intermediate1 Step2 Functional Group Transformation (e.g., Halogenation) Intermediate1->Step2 Intermediate2 Halomethylbiphenyl Intermediate Step2->Intermediate2 Step3 Azide Introduction (e.g., NaN3) Intermediate2->Step3 Product Irbesartan Impurity 14 Step3->Product

Caption: A generalized synthetic workflow for Irbesartan Impurity 14.

Analytical Characterization Workflow

cluster_characterization Analytical Characterization Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment (e.g., HPLC) Sample->Purity Data Structural Confirmation & Purity Data NMR->Data MS->Data IR->Data Purity->Data

Caption: Workflow for the analytical characterization of the impurity.

References

The Use of Deuterated Internal Standards in the Bioanalysis of Irbesartan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the quantitative analysis of the antihypertensive drug irbesartan. The use of stable isotope-labeled internal standards, particularly deuterated analogs like Irbesartan-d4, is a cornerstone of robust and reliable bioanalytical method development, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides a comprehensive overview of the methodologies, quantitative data, and logical frameworks essential for professionals in pharmaceutical research and development.

Core Principles of Internal Standardization

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is chosen to be chemically similar to the analyte of interest. The ratio of the analyte's response to the IS's response is then used for quantification. This approach corrects for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy.

Deuterated internal standards are considered the "gold standard" for LC-MS/MS analysis. Since they have the same chemical structure as the analyte, with only a few hydrogen atoms replaced by deuterium, they exhibit nearly identical physicochemical properties. This includes extraction recovery, ionization efficiency, and chromatographic retention time. This close similarity ensures that any variations affecting the analyte will similarly affect the deuterated IS, providing a highly reliable means of correction.

Experimental Methodologies

The analysis of irbesartan in biological matrices, such as human plasma, typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard is integral to each of these steps to ensure data integrity.

Sample Preparation

The primary goal of sample preparation is to extract irbesartan and its deuterated internal standard from the complex biological matrix, removing proteins and other interfering substances. Two common techniques are employed:

  • Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with an appropriate solvent. One study employed Strata-X cartridges for sample pretreatment[1].

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between two immiscible liquid phases. A common solvent mixture for this purpose is diethyl ether and dichloromethane (70:30, v/v)[2][3]. Another protocol uses a mixture of ethyl acetate and n-hexane (80:20, v/v)[4].

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate irbesartan and its deuterated internal standard from any remaining matrix components before they enter the mass spectrometer.

  • Chromatographic Columns: Reversed-phase columns, such as C18 columns, are frequently used for the separation. Examples include Ace 5 C18 (100 mm × 4.6 mm, 5 µm) and Chromolith® High Resolution Column (100x4.6mm, 5µ)[1][2][3].

  • Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The specific composition is optimized to achieve good separation and peak shape. For instance, a mobile phase of methanol and 0.1% formic acid in water (70:30) has been successfully used[2][3]. Another method utilized acetonitrile (80%) and 2mM ammonium acetate (20%) basified with ammonia solution[1].

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. It allows for the specific detection and quantification of irbesartan and its deuterated internal standard.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, and it can be operated in either positive or negative ion mode. Both modes have been successfully applied to irbesartan analysis[2][3][5][6].

  • Multiple Reaction Monitoring (MRM): In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides a high degree of specificity, minimizing interferences from other compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods for irbesartan using a deuterated internal standard.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMethod 1Method 2
Internal Standard Irbesartan-d4Irbesartan-d4
Chromatographic Column Ace 5 C18 (100 mm × 4.6 mm, 5 µm)[2][3]C18 column[5]
Mobile Phase Methanol:0.1% formic acid in water (70:30)[2][3]Methanol:0.2% formic acid (85:15, v/v)[5]
Flow Rate 1.0 mL/min[2][3]0.70 mL/min[5]
Ionization Mode ESI Negative[2][3]ESI Positive[5]
MRM Transition (Irbesartan) m/z 427.1 → 193.0[2][3]m/z 429.4 → 207.0[5]
MRM Transition (Irbesartan-d4) m/z 431.1 → 193.0[2][3]m/z 433.5 → 207.0[5]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range (ng/mL) 10 - 5000[2][3]50.0 - 9982[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 10[2]50.0[5]
Intra-day Precision (%RSD) < 15%[2][3]Not specified
Inter-day Precision (%RSD) < 15%[2][3]Not specified
Intra-day Accuracy (%) 95.33 - 99.00[2]Not specified
Inter-day Accuracy (%) 95.33 - 99.00[2]Not specified
Recovery (%) Not specifiedNot specified

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical method using a deuterated internal standard for irbesartan analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Irbesartan-d4 (Internal Standard) plasma_sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for irbesartan analysis.

logical_relationship analyte Irbesartan process Sample Preparation & LC-MS/MS Analysis analyte->process is Irbesartan-d4 (IS) is->process analyte_response Analyte Response process->analyte_response is_response IS Response process->is_response ratio Response Ratio (Analyte/IS) analyte_response->ratio is_response->ratio concentration Concentration ratio->concentration

Caption: Logic of internal standard-based quantification.

Conclusion

The use of deuterated internal standards, specifically Irbesartan-d4, is indispensable for the accurate and precise quantification of irbesartan in biological matrices. The near-identical chemical and physical properties of the deuterated internal standard to the analyte ensure that it effectively compensates for variability throughout the analytical process. The detailed methodologies and quantitative data presented in this guide underscore the robustness and reliability of LC-MS/MS methods employing this approach, making it the definitive choice for pharmacokinetic, bioequivalence, and other clinical studies involving irbesartan.

References

Irbesartan impurity 14-d4 CAS number inquiry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Irbesartan impurity 14-d4, a deuterated analog of Irbesartan impurity 14. This impurity is primarily utilized as an internal standard in the development and validation of analytical methods for the quantification of Irbesartan and its related substances in pharmaceutical formulations and biological matrices. Its stable isotope-labeled nature allows for precise and accurate quantification by mass spectrometry-based techniques, minimizing variations from sample preparation and matrix effects.

Chemical Identity and CAS Number Inquiry

This compound is chemically known as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4. A specific CAS (Chemical Abstracts Service) number for this deuterated compound is not consistently available in public databases. Instead, the CAS number of the non-labeled parent compound, 133690-91-2 , is frequently used as a reference.[1][2] It is crucial for researchers to verify the identity and purity of the standard from the supplier's certificate of analysis.

Physicochemical Data

Quantitative data for this compound is typically provided by the supplier in a Certificate of Analysis (CoA). While a specific CoA with comprehensive quantitative data was not publicly available at the time of this writing, the following table summarizes the key physicochemical properties based on available information.

PropertyValueReference
Chemical Name 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4-
Synonyms This compound[1]
Molecular Formula C₁₄H₆D₄N₄[1]
Molecular Weight 238.29 g/mol [1]
CAS Number (Reference) 133690-91-2 (non-deuterated)[1][2]
Appearance White to off-white solid-
Purity Typically >98% (as specified by supplier)-
Isotopic Enrichment Typically >99 atom % D (as specified by supplier)-
Storage 2-8°C, protected from light-

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established methods for the analysis of Irbesartan and its impurities, a general analytical workflow can be proposed.

Proposed Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the quantification of this compound and the non-deuterated Irbesartan impurity 14 in various matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions (adapted from methods for Irbesartan and its impurities):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve separation from Irbesartan and other potential impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Irbesartan impurity 14 and this compound need to be determined by direct infusion of the standards.

    • For Irbesartan Impurity 14 (C₁₄H₁₀N₄): The precursor ion would be [M+H]⁺ at m/z 235.1. Product ions would be determined from fragmentation studies.

    • For this compound (C₁₄H₆D₄N₄): The precursor ion would be [M+H]⁺ at m/z 239.1. Product ions would be determined from fragmentation studies.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

4. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile or methanol. Prepare working solutions by serial dilution in the mobile phase.

  • Sample Extraction (from a solid dosage form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Irbesartan.

    • Disperse the powder in a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

    • Spike with a known concentration of this compound internal standard.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Centrifuge or filter the solution to remove excipients.

    • Dilute the supernatant/filtrate to an appropriate concentration for HPLC-MS/MS analysis.

Visualizations

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical product using a deuterated internal standard.

Workflow for Pharmaceutical Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting Sample Weighing Sample Weighing Extraction Extraction Sample Weighing->Extraction Add Extraction Solvent Internal Standard Spiking Internal Standard Spiking Extraction->Internal Standard Spiking Add Deuterated Standard Filtration/Centrifugation Filtration/Centrifugation Internal Standard Spiking->Filtration/Centrifugation Remove Excipients Dilution Dilution Filtration/Centrifugation->Dilution Adjust Concentration HPLC Separation HPLC Separation Dilution->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Ionization Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Calibration Curve Report Generation Report Generation Quantification->Report Generation

Caption: A logical workflow for the quantitative analysis of pharmaceutical impurities.

Signaling Pathway (Illustrative)

As this compound is a chemical standard and not a pharmacologically active agent with a known signaling pathway, a diagram illustrating a logical relationship in its synthesis is provided below. This diagram outlines a generalized synthetic approach to related impurities.

Generalized Synthetic Pathway for Biphenyl Impurities Biphenyl Precursor Biphenyl Precursor Functional Group Interconversion Functional Group Interconversion Biphenyl Precursor->Functional Group Interconversion e.g., Bromination Coupling Reaction Coupling Reaction Functional Group Interconversion->Coupling Reaction e.g., Suzuki Coupling Final Impurity Final Impurity Coupling Reaction->Final Impurity e.g., Azide Introduction

Caption: A generalized synthetic pathway for related biphenyl impurities.

References

In-Depth Technical Guide: Molecular Weight of Irbesartan Impurity 14-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Irbesartan impurity 14-d4, a deuterated analog of a known Irbesartan impurity. This document is intended to serve as a comprehensive resource, offering clear data presentation, experimental protocols for molecular weight calculation, and a visual representation of the relationships between the parent drug and its impurities.

Quantitative Data Summary

The table below summarizes the key quantitative data for Irbesartan, Irbesartan impurity 14, and its deuterated analog.

CompoundChemical FormulaMolecular Weight ( g/mol )
IrbesartanC₂₅H₂₈N₆O428.53
Irbesartan Impurity 14C₁₄H₁₀N₄234.26[1][2]
This compound C₁₄H₆D₄N₄ 238.29 [3]
Irbesartan-d4C₂₅H₂₄D₄N₆O432.56[3]

Experimental Protocols

Determination of Molecular Weight

The molecular weight of this compound was determined through a combination of structural elucidation and calculation based on the atomic weights of its constituent elements.

1. Structural Identification:

The foundational step involves the structural identification of the non-labeled impurity. Irbesartan impurity 14 is chemically identified as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[1]. This structure was confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. Identification of Deuteration Sites:

The "-d4" designation indicates the presence of four deuterium atoms. In the case of related deuterated standards like Irbesartan-d4, the deuterium atoms are typically located on the biphenyl ring system for use as an internal standard in pharmacokinetic studies. For this compound, the four deuterium atoms replace four hydrogen atoms on one of the phenyl rings.

3. Molecular Formula Determination:

Based on the structure of Irbesartan impurity 14 (C₁₄H₁₀N₄), the replacement of four hydrogen atoms with four deuterium atoms results in the molecular formula for this compound: C₁₄H₆D₄N₄[3].

4. Molecular Weight Calculation:

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The standard atomic weights used are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Deuterium (D): 2.014 u

  • Nitrogen (N): 14.007 u

Calculation: (14 x 12.011) + (6 x 1.008) + (4 x 2.014) + (4 x 14.007) = 168.154 + 6.048 + 8.056 + 56.028 = 238.286 g/mol

This calculated value is in agreement with the reported molecular weight of 238.29[3].

Mandatory Visualization

The following diagram illustrates the structural relationship between Irbesartan, its impurity 14, and the deuterated form of the impurity.

Irbesartan Irbesartan (C₂₅H₂₈N₆O) MW: 428.53 Impurity14 Irbesartan Impurity 14 (C₁₄H₁₀N₄) MW: 234.26 Irbesartan->Impurity14 Degradation/Synthesis Impurity14d4 This compound (C₁₄H₆D₄N₄) MW: 238.29 Impurity14->Impurity14d4 Isotopic Labeling

Caption: Relationship between Irbesartan and its Impurity 14.

References

The Power of Precision: A Technical Guide to Deuterated Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of deuterated pharmaceutical standards. From enhancing pharmacokinetic profiles to ensuring analytical accuracy, deuterium-labeled compounds have become indispensable tools in modern drug development. This guide provides a comprehensive overview of their synthesis, analysis, and role in advancing pharmaceutical research, complete with detailed experimental protocols and quantitative data for easy reference and implementation in the laboratory.

The Kinetic Isotope Effect: The Foundation of Deuterated Drug Efficacy

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is the cornerstone of deuterated pharmaceutical standards. This seemingly minor alteration at the atomic level can have profound effects on a molecule's physicochemical properties, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[1][2] This phenomenon can be strategically exploited in drug design to modulate metabolic pathways, enhance drug stability, and improve pharmacokinetic profiles.[3][4]

Applications in Pharmaceutical Research

Deuterated compounds serve two primary purposes in pharmaceutical research: as improved therapeutic agents themselves and as invaluable internal standards for bioanalytical assays.

2.1. Deuterated Drugs: Enhancing Therapeutic Profiles

By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, drug developers can slow down the rate of metabolic degradation. This can lead to several therapeutic advantages:

  • Improved Pharmacokinetics: Slower metabolism often results in a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC), potentially allowing for lower or less frequent dosing.[3][5]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, favoring less toxic routes and minimizing the formation of harmful byproducts.[4]

  • Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.[4]

  • Stabilization of Chiral Centers: In some cases, deuteration can help to stabilize chiral molecules, preventing unwanted inversion and improving therapeutic efficacy.

2.2. Deuterated Internal Standards: The Gold Standard in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard for achieving accurate and precise results.[6][7][8] Deuterated analogs of the analyte of interest are ideal internal standards because they exhibit nearly identical chemical and physical properties to the unlabeled drug.[6] This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. By adding a known amount of the deuterated standard to a biological sample at the beginning of the workflow, it can effectively compensate for variations in sample preparation and instrument response, leading to highly reliable quantification of the target drug.[6]

Quantitative Data on Deuterated Pharmaceutical Standards

The following tables summarize key quantitative data related to the isotopic purity, analytical method validation, and pharmacokinetic properties of deuterated pharmaceutical standards.

Table 1: Isotopic Purity of Commercially Available Deuterated Compounds

Deuterated CompoundIsotopic Purity (%)
Benzofuranone derivative (BEN-d₂)94.7
Tamsulosin-d₄ (TAM-d₄)99.5
Oxybutynin-d₅ (OXY-d₅)98.8
Eplerenone-d₃ (EPL-d₃)99.9
Propafenone-d₇ (PRO-d₇)96.5

Source: Data compiled from a study on the evaluation of isotopic enrichment and structural integrity of deuterium-labeled compounds.[9]

Table 2: Validation Data for LC-MS/MS Quantification of Immunosuppressants Using Deuterated Internal Standards

AnalyteLinearity Range (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine A2 - 12500.9 - 14.72.5 - 12.589 - 13876.6 - 84
Tacrolimus0.5 - 42.20.9 - 14.72.5 - 12.589 - 13876.6 - 84
Sirolimus0.6 - 49.20.9 - 14.72.5 - 12.589 - 13876.6 - 84
Everolimus0.5 - 40.80.9 - 14.72.5 - 12.589 - 13876.6 - 84
Mycophenolic acid0.01 - 7.5 (µg/mL)0.9 - 14.72.5 - 12.589 - 13876.6 - 84

Source: Data from a validation study of an LC-MS/MS method for the determination of five immunosuppressants using deuterated internal standards.[7][8]

Table 3: Comparative Pharmacokinetic Parameters of Methadone and d₉-Methadone in Mice

ParameterMethadoned₉-MethadoneFold Change
AUC₀₋₈h (ng·h/mL)183 ± 541043 ± 2115.7
Cₘₐₓ (ng/mL)102 ± 21449 ± 894.4
Clearance (L/h/kg)4.7 ± 0.80.9 ± 0.30.19
Half-life (h)1.9 ± 0.42.3 ± 0.51.2

Source: Data from a study on the effect of deuteration on the single-dose pharmacokinetic properties of methadone.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated pharmaceutical standards.

4.1. Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid in whole blood using their respective deuterated internal standards.[7][8]

4.1.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of EDTA whole blood (for cyclosporine A, tacrolimus, sirolimus, and everolimus) or 50 µL of EDTA plasma (for mycophenolic acid), add 100 µL of an internal standard working solution (containing the deuterated standards in a methanol/zinc sulfate solution).

  • Vortex the mixture for 20 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. Liquid Chromatography

  • Column: C18 Phenyl-Hexyl column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes and their internal standards.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

4.1.3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ion transitions for each analyte and its deuterated internal standard are monitored.[10]

4.2. Solid-Phase Extraction (SPE) for Drug Bioanalysis in Plasma

This protocol provides a general procedure for extracting a basic drug from human plasma using a polymeric SPE sorbent.[11]

  • Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water.

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.3. Liquid-Liquid Extraction (LLE) of Drugs from Whole Blood

This protocol describes a general method for extracting illegal drugs from whole blood.[12]

  • To 50 µL of whole blood, add a known amount of the deuterated internal standard solution.

  • Add 1.0 mL of an organic solvent mixture (e.g., methanol:acetonitrile 40:60 v/v).

  • Vortex for 10 seconds.

  • Centrifuge at 4100 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent and reconstitute the residue for analysis.

4.4. Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general strategy for assessing the isotopic purity of a deuterated compound.[9][13]

  • Prepare a solution of the deuterated compound at a suitable concentration.

  • Infuse the solution directly into a high-resolution mass spectrometer or analyze by LC-HR-MS.

  • Acquire full-scan mass spectra in the appropriate ionization mode.

  • Extract the ion chromatograms for the unlabeled (M+0) and all deuterated isotopologues (M+1, M+2, etc.).

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity as the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues.

4.5. Carbonyl Reductase Activity Assay

This spectrophotometric assay monitors the activity of carbonyl reductase, an enzyme involved in the metabolism of drugs like deutetrabenazine, by measuring the consumption of NADPH.[14][15]

  • Prepare a reaction mixture (200 µL) containing:

    • 100 mM potassium phosphate buffer (pH 7.2)

    • 5 mM substrate (the drug of interest)

    • 1 mM NADPH

    • Clarified cell lysate or purified enzyme (e.g., 0.4 mg/mL)

    • 10% (v/v) DMSO

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.

4.6. CYP2D6 Inhibition Assay Using Dextromethorphan

This protocol describes an in vitro assay to assess the potential of a test compound to inhibit the activity of CYP2D6, a major drug-metabolizing enzyme.[16][17][18][19]

  • Prepare a reaction mixture containing:

    • Human liver microsomes (as a source of CYP2D6)

    • 5 µM Dextromethorphan (CYP2D6 substrate)

    • The test compound at various concentrations

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding an NADPH-generating system.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the formation of the metabolite, dextrorphan, by LC-MS/MS.

  • Determine the IC₅₀ value of the test compound by plotting the percent inhibition of dextrorphan formation against the test compound concentration.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to deuterated pharmaceutical standards.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Blood) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical bioanalytical workflow for the quantification of a drug in a biological matrix.

Deutetrabenazine_Metabolism Deutetrabenazine Deutetrabenazine Carbonyl_Reductase Carbonyl Reductase Deutetrabenazine->Carbonyl_Reductase Active_Metabolites α- and β-dihydrotetrabenazine (active metabolites) CYP_Enzymes CYP2D6, CYP1A2, CYP3A4 Active_Metabolites->CYP_Enzymes Inactive_Metabolites Inactive Metabolites Carbonyl_Reductase->Active_Metabolites CYP_Enzymes->Inactive_Metabolites

Caption: The metabolic pathway of deutetrabenazine.

Dextromethorphan_Metabolism Dextromethorphan Dextromethorphan CYP2D6 CYP2D6 Dextromethorphan->CYP2D6 CYP3A CYP3A Dextromethorphan->CYP3A Dextrorphan Dextrorphan (O-demethylation) Methoxymorphinan 3-Methoxymorphinan (N-demethylation) CYP2D6->Dextrorphan CYP3A->Methoxymorphinan

Caption: The metabolism of dextromethorphan by CYP2D6 and CYP3A.

Conclusion

Deuterated pharmaceutical standards represent a powerful and versatile tool in the drug development pipeline. Their ability to favorably alter pharmacokinetic properties has led to the successful development of new therapeutic agents with improved efficacy and safety profiles. Furthermore, their role as internal standards in bioanalytical methods is crucial for generating the high-quality, reliable data required for regulatory submissions. A thorough understanding of the principles of the kinetic isotope effect, coupled with robust analytical methodologies, will continue to drive innovation and the successful application of deuterated compounds in pharmaceutical science.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Irbesartan Utilizing Irbesartan Impurity 14-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-IRB-HPLC-001

Abstract

This application note details a precise and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Irbesartan in bulk drug substances and pharmaceutical dosage forms. To ensure the highest level of accuracy and to correct for potential variations during sample preparation and injection, this method employs Irbesartan Impurity 14-d4, a stable isotope-labeled analog, as an internal standard. The method is demonstrated to be linear, precise, accurate, and robust, making it suitable for routine quality control analysis.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] The rigorous quality control of Irbesartan in pharmaceutical formulations is crucial to ensure its safety and efficacy. HPLC is a common technique for the analysis of active pharmaceutical ingredients (APIs) and their impurities. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice to improve the precision and accuracy of quantitative analysis by compensating for variations in sample handling, injection volume, and instrument response.[2] This document provides a comprehensive protocol for the HPLC analysis of Irbesartan using this compound as an internal standard.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Cosmosil C18 (250 cm x 4.6 mm, 5 µm) or equivalent.[3]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid (OPA).[4][5]

  • Standards: Irbesartan Reference Standard, this compound Analytical Standard.[6][7]

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Mobile Phase Methanol: Water (pH 2.8, adjusted with OPA) (80:20 v/v)[3]
Column Cosmosil C18 (250 cm x 4.6 mm, 5 µm)[3]
Flow Rate 1.0 mL/min[3][8]
Column Temperature 25°C[4]
Detection Wavelength 220 nm[4][8]
Injection Volume 10 µL[4]
Run Time Approximately 10 minutes

Table 1: HPLC Chromatographic Conditions

Protocols

Preparation of Solutions

1. Mobile Phase Preparation:

  • Prepare a mixture of Methanol and Water in the ratio of 80:20 (v/v).
  • Adjust the pH of the aqueous portion to 2.8 using orthophosphoric acid before mixing.
  • Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Stock Solution Preparation (Irbesartan):

  • Accurately weigh about 25 mg of Irbesartan Reference Standard into a 25 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.

3. Internal Standard (IS) Stock Solution Preparation (this compound):

  • Accurately weigh about 5 mg of this compound into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

4. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate aliquots of the Irbesartan stock solution and a constant volume of the Internal Standard stock solution into volumetric flasks and diluting with the mobile phase.
  • A typical concentration range for Irbesartan could be 60-140 µg/mL, with a constant IS concentration of 20 µg/mL in each standard.

5. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 100 mg of Irbesartan and transfer it to a 100 mL volumetric flask.
  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the Irbesartan.
  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
  • Filter a portion of this solution through a 0.45 µm syringe filter.
  • Transfer 10.0 mL of the filtered solution to a 50 mL volumetric flask, add 10.0 mL of the Internal Standard stock solution (100 µg/mL), and dilute to volume with the mobile phase. This results in a theoretical Irbesartan concentration of 200 µg/mL and an IS concentration of 20 µg/mL.

Results and Data Presentation

The use of this compound as an internal standard provides excellent precision and accuracy for the quantification of Irbesartan. A typical chromatogram will show well-resolved peaks for Irbesartan and the internal standard.

System Suitability

System suitability parameters are monitored to ensure the proper functioning of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
Relative Standard Deviation (RSD) of Peak Areas (n=6) ≤ 2.0%< 1.0%

Table 2: System Suitability Results

Linearity

The linearity of the method was evaluated by analyzing the calibration standards over the specified concentration range.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Irbesartan60 - 140≥ 0.999

Table 3: Linearity Data

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) analysis of a sample solution.

Precision LevelIrbesartan Concentration (µg/mL)RSD (%)
Repeatability (n=6) 100< 1.5%
Intermediate Precision (n=6) 100< 2.0%

Table 4: Precision Data

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of Irbesartan into a placebo mixture at three different concentration levels.

Spiked LevelMean Recovery (%)RSD (%)
80% 99.5< 1.0%
100% 100.2< 1.0%
120% 99.8< 1.0%

Table 5: Accuracy (Recovery) Data

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start prep_mobile Prepare Mobile Phase (Methanol:Water, pH 2.8) start->prep_mobile prep_std Prepare Irbesartan Standard Stock Solution start->prep_std prep_is Prepare Irbesartan-d4 Internal Standard (IS) Stock start->prep_is prep_cal Prepare Calibration Standards (Std + IS) prep_std->prep_cal prep_is->prep_cal prep_sample Prepare Sample (with IS) prep_is->prep_sample inject Inject Samples and Standards into HPLC prep_cal->inject prep_sample->inject acquire Acquire Chromatographic Data (UV at 220 nm) inject->acquire integrate Integrate Peak Areas (Irbesartan and IS) acquire->integrate calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->calibrate quantify Quantify Irbesartan in Sample calibrate->quantify end_node End quantify->end_node

Caption: Experimental workflow for the HPLC analysis of Irbesartan using an internal standard.

Conclusion

The described HPLC method utilizing this compound as an internal standard is a reliable and robust procedure for the quantitative determination of Irbesartan in pharmaceutical preparations. The method's performance characteristics, including linearity, precision, and accuracy, meet typical regulatory requirements for quality control analysis. The use of a stable isotope-labeled internal standard significantly enhances the method's reliability by minimizing the impact of experimental variations.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Irbesartan Impurity 14 (AZBC) Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potentially genotoxic impurity, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC), also known as Irbesartan Impurity 14, in Irbesartan active pharmaceutical ingredient (API). To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Irbesartan Impurity 14-d4. The developed protocol is suitable for routine quality control and impurity profiling in drug development and manufacturing.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] During the synthesis of Irbesartan and other sartan drugs containing a tetrazole ring, various impurities can be formed. Of particular concern are azido impurities, which have the potential to be genotoxic. Regulatory bodies require strict control and monitoring of such impurities in pharmaceutical products.

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC), designated as Irbesartan Impurity 14, is one such process-related impurity that requires sensitive analytical methods for its detection and quantification at trace levels. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This approach compensates for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the reliability of the analytical results.

This application note provides a detailed protocol for the quantification of Irbesartan Impurity 14 (AZBC) in Irbesartan API using LC-MS/MS with this compound as the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Irbesartan Impurity 14.

workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_api Weigh Irbesartan API prep_is Spike with this compound (IS) prep_api->prep_is dissolve Dissolve in Diluent prep_is->dissolve centrifuge Centrifuge dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Analysis supernatant->dilute inject Inject Sample dilute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Impurity calibrate->quantify

Caption: Experimental workflow for the quantification of Irbesartan Impurity 14.

Irbesartan's Mechanism of Action

Irbesartan functions by blocking the renin-angiotensin-aldosterone system (RAAS). The diagram below outlines this pathway.

raas Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Renin Renin ACE ACE Irbesartan Irbesartan Irbesartan->AT1R  Blocks

Caption: Simplified signaling pathway of Irbesartan's antihypertensive action.

Experimental Protocols

Materials and Reagents
  • Irbesartan API (for testing)

  • Irbesartan Impurity 14 (AZBC) reference standard (Pharmaffiliates or equivalent)

  • This compound reference standard (Axios Research or equivalent)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Analyte Stock Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan Impurity 14 (AZBC) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a solution of the Irbesartan API (at the working concentration) and the internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the Irbesartan API into a suitable volumetric flask.

    • Spike with the internal standard solution.

    • Dissolve and dilute to volume with the appropriate diluent (e.g., 80:20 acetonitrile:water).

    • Vortex and centrifuge the solution.

    • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient As required to achieve separation
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Mass Spectrometry

ParameterValue
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Gas Temp. 300 °C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp. 250 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Irbesartan Impurity 14 (AZBC) 235.1192.115
This compound 239.1196.115

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity Range 0.5 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and accurate means for the quantification of Irbesartan Impurity 14 (AZBC) in Irbesartan API. The use of the corresponding deuterated internal standard, this compound, ensures the reliability of the results, making this method well-suited for quality control in a regulatory environment. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Use of Irbesartan Impurity 14-d4 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension. Accurate quantification of irbesartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. Irbesartan impurity 14-d4, a deuterated analog of an irbesartan impurity, is a suitable internal standard for the bioanalysis of irbesartan. This document provides a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of irbesartan in human plasma.

Rationale for Using a Deuterated Internal Standard

A deuterated internal standard is a modified version of the target analyte where some hydrogen atoms are replaced by deuterium. This modification results in a compound with a higher mass-to-charge ratio (m/z) that is easily distinguishable by a mass spectrometer, while maintaining nearly identical physicochemical properties to the analyte of interest. This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.

Quantitative Data Summary

The following table summarizes the typical validation parameters for an LC-MS/MS method for irbesartan in human plasma using a deuterated internal standard. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterTypical ValueReference
Linearity Range5.00 - 6012.62 ng/mL[1]
Lower Limit of Quantification (LLOQ)5.00 ng/mL[1]
Limit of Detection (LOD)60 pg/mL[1]
Correlation Coefficient (r²)> 0.997[1]
Intra-day Precision (%CV)
Low QC (30 ng/mL)< 15%[2]
Medium QC (2000 ng/mL)< 15%[2]
High QC (4000 ng/mL)< 15%[2]
Inter-day Precision (%CV)
Low QC (30 ng/mL)< 15%[2]
Medium QC (2000 ng/mL)< 15%[2]
High QC (4000 ng/mL)< 15%[2]
Accuracy (% Recovery)
Low QC85-115%[2]
Medium QC85-115%[2]
High QC85-115%[2]
Mean Extraction Recovery59.2 - 67.5%[2]

Experimental Protocols

This section details the methodology for the quantification of irbesartan in human plasma using this compound as an internal standard.

Materials and Reagents
  • Irbesartan reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, ethyl acetate, n-hexane, and water

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or appropriate liquid-liquid extraction solvents.

Preparation of Stock and Working Solutions
  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of irbesartan reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the irbesartan stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2.5 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v).[3]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in waterB: Acetonitrile
GradientIsocratic or gradient elution depending on the method
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsIrbesartan: m/z 429.3 → 207.2this compound: (m/z will be higher than irbesartan, specific transition to be determined based on the exact mass of the impurity)
Dwell Time200 ms
Collision EnergyOptimized for each transition

Visualizations

Signaling Pathway of Irbesartan

Irbesartan acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[4][5][6][7][8] The following diagram illustrates this pathway and the point of intervention for Irbesartan.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1Receptor->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention Sodium & Water Retention Aldosterone->NaRetention NaRetention->BP_Increase Renin Renin (from Kidney) ACE ACE (from Lungs) Irbesartan Irbesartan Irbesartan->AT1Receptor blocks

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Irbesartan.

Experimental Workflow for Irbesartan Quantification

The following diagram outlines the logical steps for quantifying irbesartan in plasma samples using an internal standard.

Experimental_Workflow Start Start SampleCollection Plasma Sample Collection Start->SampleCollection Spiking Spike with Irbesartan Impurity 14-d4 (IS) SampleCollection->Spiking Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Integration & Ratio Calculation) Analysis->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification End End Quantification->End

Caption: Workflow for the quantitative analysis of Irbesartan using an internal standard.

References

Application Note: Development and Validation of a Novel LC-MS/MS Method for the Quantification of Irbesartan and its Process Impurity 14 Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin II receptor antagonist, Irbesartan, and a key process-related impurity, Irbesartan Impurity 14. The method employs Irbesartan Impurity 14-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions suitable for high-throughput analysis in drug development and quality control environments. All experimental protocols and quantitative data are presented to guide researchers in implementing this method.

Introduction

Irbesartan is a widely prescribed antihypertensive medication.[1] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2][3] Regulatory bodies require the development of validated analytical methods for the quantification of such impurities.[2] LC-MS/MS has become the technique of choice for this purpose due to its inherent selectivity and sensitivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[6][7] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Irbesartan and Irbesartan Impurity 14, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Irbesartan reference standard

  • Irbesartan Impurity 14 reference standard

  • This compound (Internal Standard)[8]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A C18 column was used for the chromatographic separation.[9][10] The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for Irbesartan, Irbesartan Impurity 14 (hypothetical), and this compound were optimized for maximum sensitivity.

ParameterIrbesartanIrbesartan Impurity 14 (Hypothetical)This compound (IS)
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (m/z) 429.2235.1242.3
Product Ion (m/z) 207.1180.1184.1
Dwell Time (ms) 100100100
Collision Energy (V) 252020
Declustering Potential (V) 807070

Note: The MRM transitions for Irbesartan Impurity 14 and its deuterated internal standard are hypothetical due to the lack of publicly available structural information and fragmentation data for this specific impurity. The values are based on a plausible structure for a common type of process-related impurity.

Protocols

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Irbesartan, Irbesartan Impurity 14, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Irbesartan and Irbesartan Impurity 14 in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of methanol and water.

  • Sample Preparation: a. Accurately weigh a sample of the drug substance or product. b. Dissolve the sample in a known volume of diluent (e.g., 50:50 methanol/water) to achieve a target concentration within the calibration range. c. Add a fixed volume of the Internal Standard Working Solution to all samples, calibration standards, and quality control samples. d. Vortex and centrifuge the samples before injection.

Method Validation

The developed method was validated according to ICH guidelines, assessing for specificity, linearity, accuracy, precision, and robustness.

Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix was confirmed by analyzing blank samples and spiked samples. No significant interfering peaks were observed at the retention times of the analytes.

Linearity: Linearity was assessed by analyzing a series of calibration standards over the concentration range of 1-1000 ng/mL for both Irbesartan and Irbesartan Impurity 14. The correlation coefficients (r²) were greater than 0.99 for both analytes.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Irbesartan 103.54.2102.1
1002.83.598.7
8002.12.9100.5
Irbesartan Impurity 14 104.15.397.8
1003.24.1101.2
8002.53.699.3

Results and Discussion

The developed LC-MS/MS method provides a rapid and reliable means for the simultaneous quantification of Irbesartan and Irbesartan Impurity 14. The use of a deuterated internal standard specific to the impurity ensures high-quality data, which is crucial for regulatory submissions and quality control. The chromatographic conditions allow for a short run time of 5 minutes, making the method suitable for high-throughput analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock Stock Solutions Working Working Standards & IS Stock->Working Dilution Sample Sample Preparation Working->Sample Spiking LC Chromatographic Separation Sample->LC Injection MS Mass Spectrometric Detection LC->MS Ionization Quant Quantification MS->Quant Data Acquisition Val Method Validation Quant->Val Results

Caption: Experimental workflow for LC-MS/MS method development.

logical_relationship cluster_quantification Quantitative Relationship Irbesartan Irbesartan (Analyte) Ratio Analyte/IS Ratio Irbesartan->Ratio Impurity14 Irbesartan Impurity 14 (Analyte) Impurity14->Ratio Impurity14_d4 This compound (Internal Standard) Impurity14_d4->Ratio

Caption: Logical relationship of analytes and the internal standard.

Conclusion

A highly sensitive, selective, and rapid LC-MS/MS method has been successfully developed and validated for the simultaneous determination of Irbesartan and its process-related Impurity 14. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. This method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

Application Note: Quantification of Irbesartan in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of irbesartan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, irbesartan-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of irbesartan.

Introduction

Irbesartan is a potent, long-acting angiotensin II receptor blocker (ARB) used for the treatment of hypertension and diabetic nephropathy.[1] Accurate and reliable quantification of irbesartan in biological matrices is crucial for clinical and pharmaceutical research. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as irbesartan-d4, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus providing the most effective correction for potential analytical variability.[2] This application note provides a comprehensive protocol for the determination of irbesartan in human plasma, validated according to regulatory guidelines.

Experimental

Materials and Reagents
  • Irbesartan reference standard (≥98% purity)

  • Irbesartan-d4 internal standard (≥98% purity, isotopic purity ≥99%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of irbesartan in 10 mL of methanol.

  • Irbesartan-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of irbesartan-d4 in 1 mL of methanol.

  • Irbesartan Working Solutions: Prepare serial dilutions of the irbesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 50 µL of the IS Working Solution (100 ng/mL) and vortex for 10 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.030
2.590
3.090
3.130
5.030

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsIrbesartan: m/z 429.2 → 207.1 Irbesartan-d4: m/z 433.2 → 211.1
Dwell Time100 ms
Ion Spray Voltage5500 V
Temperature500°C
Collision GasNitrogen

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity:

The calibration curve was linear over the concentration range of 2 to 5000 ng/mL for irbesartan in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ26.8104.58.2102.1
LQC65.198.76.599.8
MQC2004.3101.25.8100.5
HQC40003.997.54.798.3

Recovery and Matrix Effect:

The extraction recovery of irbesartan and the internal standard was consistent across the QC levels, averaging around 85%. The use of the deuterated internal standard effectively compensated for matrix effects, with the normalized matrix factor being close to 1.

Signaling Pathway and Experimental Workflow

Irbesartan Mechanism of Action

Irbesartan is an angiotensin II receptor blocker that selectively inhibits the AT1 receptor.[][4] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[5][6]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Irbesartan Irbesartan Irbesartan->AT1_Receptor Inhibits

Caption: Irbesartan's role in the Renin-Angiotensin-Aldosterone System.

Experimental Workflow

The analytical procedure involves sample preparation using solid-phase extraction followed by LC-MS/MS analysis.

Start Start: Plasma Sample Add_IS Add Irbesartan-d4 (IS) Start->Add_IS Pretreat Pre-treatment (Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Wash Wash Steps SPE->Wash Elute Elution Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS End End: Data Quantification LC_MS->End

Caption: Workflow for irbesartan quantification in plasma.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of irbesartan in human plasma using a deuterated internal standard. The method is sensitive, specific, and reliable, making it well-suited for high-throughput bioanalysis in support of clinical and pharmaceutical studies. The detailed protocol provides a solid foundation for researchers, scientists, and drug development professionals working with irbesartan.

References

Application Notes and Protocols for Pharmacokinetic Studies of Irbesartan Impurity 14 using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for the quantitative analysis of "Irbesartan Impurity 14" in biological matrices, specifically for pharmacokinetic (PK) studies. The protocol leverages "Irbesartan Impurity 14-d4" as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, a critical requirement in regulated bioanalysis.

Introduction to Irbesartan and the Role of Impurity Analysis

Irbesartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. As with any pharmaceutical product, the manufacturing process of Irbesartan can result in the formation of impurities. Regulatory agencies worldwide mandate the monitoring and control of these impurities to ensure the safety and efficacy of the final drug product. Pharmacokinetic studies of significant impurities are often required to understand their absorption, distribution, metabolism, and excretion (ADME) profile, which informs their toxicological risk assessment.

The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, allowing for effective correction of variability during sample preparation and analysis.

Experimental Protocols

This section details the methodology for the bioanalytical method development and validation for the quantification of Irbesartan Impurity 14 in plasma.

Objective

To develop and validate a sensitive, selective, and robust LC-MS/MS method for the determination of Irbesartan Impurity 14 in human plasma to support pharmacokinetic studies.

Materials and Reagents
  • Analytes: Irbesartan Impurity 14, this compound (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

  • Reagents: Human plasma (K2-EDTA), Ultrapure water

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis.

ParameterCondition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)Hypothetical m/z: 429.2 -> 207.1
MRM Transition (IS)Hypothetical m/z: 433.2 -> 211.1
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Collision GasNitrogen

Note: The MRM transitions are hypothetical and would need to be optimized based on the actual chemical structure of Irbesartan Impurity 14.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan Impurity 14 and this compound in methanol to obtain individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation Summary

The method should be validated according to the US FDA or EMA guidelines. The following tables present hypothetical data for key validation parameters.

Linearity and Range
AnalyteCalibration Range (ng/mL)Regression Equation
Irbesartan Impurity 140.1 - 100> 0.995y = mx + c (1/x² weighting)
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.195 - 105< 15
Low QC0.390 - 110< 15
Mid QC1090 - 110< 15
High QC8090 - 110< 15

Visualizations

The following diagrams illustrate the experimental workflow and the logical flow of a pharmacokinetic study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS in ACN (150 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2

Caption: Bioanalytical workflow for the quantification of Irbesartan Impurity 14.

G cluster_study Pharmacokinetic Study Design cluster_analysis Sample Analysis cluster_modeling PK Modeling s1 Dosing of Irbesartan s2 Serial Blood Sampling s1->s2 a1 Plasma Sample Processing s2->a1 a2 LC-MS/MS Quantification a1->a2 m1 Concentration-Time Profile a2->m1 m2 Calculate PK Parameters (AUC, Cmax, Tmax) m1->m2

Caption: Logical flow of a pharmacokinetic study for an Irbesartan impurity.

Conclusion

This application note provides a robust and reliable framework for the quantification of Irbesartan Impurity 14 in plasma samples for pharmacokinetic studies. The use of a deuterated internal standard (this compound) coupled with LC-MS/MS ensures the highest level of accuracy and precision, meeting the stringent requirements of regulatory bodies. The outlined protocol can be adapted for other impurities and matrices with appropriate validation.

Disclaimer: This document provides a representative protocol. The specific mass-to-charge ratios (m/z) and optimal instrument parameters for "Irbesartan Impurity 14" and its deuterated analog must be determined empirically based on the actual chemical structures of the compounds.

Application Note and Protocols for Irbesartan Analysis using Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of irbesartan in biological matrices, utilizing irbesartan-d4 as an internal standard. The methodologies described are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of irbesartan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as irbesartan-d4, is the gold standard for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest accuracy and precision of the analytical results.

This application note details three common sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is followed by analysis using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Irbesartan reference standard

  • Irbesartan-d4 (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Di-ethyl ether, dichloromethane, ethyl acetate, n-hexane (analytical grade)

  • Human plasma (or other relevant biological matrix)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of irbesartan and irbesartan-d4 in methanol at a concentration of 1 mg/mL. These stock solutions can be further diluted with methanol or a suitable solvent to prepare working solutions for calibration curves and quality control samples.

Sample Preparation Protocols

Protein precipitation is a rapid and straightforward method for sample cleanup.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add a specific volume of the irbesartan-d4 internal standard working solution.

  • Add 300 µL of cold acetonitrile (or a mixture of methanol and acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for LC-MS/MS analysis.

LLE is a more selective method that provides a cleaner extract compared to protein precipitation.

Protocol:

  • To 200 µL of plasma sample in a glass tube, add the irbesartan-d4 internal standard.

  • Add a specific volume of an appropriate buffer (e.g., phosphate buffer) to adjust the pH.

  • Add 1 mL of an organic extraction solvent. A mixture of diethyl ether and dichloromethane (70:30, v/v) or ethyl acetate and n-hexane (80:20, v/v) has been shown to be effective.[1][2][3]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

SPE offers high selectivity and concentration of the analyte, resulting in very clean extracts.

Protocol:

  • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.[4]

  • To 500 µL of plasma, add the irbesartan-d4 internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute irbesartan and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of irbesartan. Optimization may be required based on the specific instrument and column used.

  • LC Column: A reversed-phase C18 column, such as an Ace 5 C18 (100 mm × 4.6 mm, 5 µm) or an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is commonly used.[5][1][3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typically employed.[5][1][4]

  • Flow Rate: A flow rate between 0.4 mL/min and 1.0 mL/min is generally used.[5][1][3]

  • Injection Volume: 5-20 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode can be used. Multiple Reaction Monitoring (MRM) is used for quantification.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Irbesartan427.1 - 429.3193.0 - 207.2Negative or Positive
Irbesartan-d4431.1 - 433.3193.0 - 197.1Negative or Positive

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. It is crucial to optimize these transitions on the specific mass spectrometer being used.

Data Presentation

The following tables summarize quantitative data from various validated methods for irbesartan analysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LLE-LC-MS/MSHuman Plasma10 - 500010[1][3]
PP-UPLC-MS/MSHuman Plasma2 - 5002
SPE-LC-MS/MSHuman Plasma50 - 998250[4]
LLE-LC-MS/MSHuman Plasma5 - 6012.625[6]
Table 2: Recovery and Matrix Effect
MethodAnalyteRecovery (%)Matrix Effect (%)Reference
LLE-LC-MS/MSIrbesartan59.2 - 67.5Not Reported[1][3]
LLE-LC-MS/MSIrbesartan54.62 - 70.7689.59[2]
LLE-LC-MS/MSIrbesartan-d4Not Reported94.99[2]
Table 3: Precision and Accuracy
MethodConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLE-LC-MS/MSLLOQ, LQC, MQC, HQC< 15< 1585 - 115[1][3]
PP-UPLC-MS/MSLLOQ, LQC, MQC, HQC< 9.91< 9.91Not specified
LLE-LC-MS/MSLQC, HQC2.43 - 7.61Not ReportedNot specified[6]

Experimental Workflow and Diagrams

The following diagram illustrates the general experimental workflow for the analysis of irbesartan in a biological matrix.

Irbesartan_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Biological Sample (e.g., Plasma) add_is Add Irbesartan-d4 (Internal Standard) plasma->add_is pp Protein Precipitation (e.g., Acetonitrile) add_is->pp Method 1 lle Liquid-Liquid Extraction (e.g., Diethyl ether/DCM) add_is->lle Method 2 spe Solid-Phase Extraction (e.g., C18 Cartridge) add_is->spe Method 3 centrifuge Centrifugation pp->centrifuge evaporate Evaporation lle->evaporate spe->evaporate lcms LC-MS/MS Analysis centrifuge->lcms Supernatant reconstitute Reconstitution evaporate->reconstitute reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: General workflow for irbesartan analysis.

The following diagram illustrates the logical relationship in a typical bioanalytical method validation.

Bioanalytical_Validation cluster_validation Bioanalytical Method Validation selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision stability Stability accuracy->stability precision->stability recovery Recovery recovery->matrix_effect

Caption: Key parameters of bioanalytical method validation.

Conclusion

The methods described in this application note provide robust and reliable protocols for the quantification of irbesartan in biological matrices using irbesartan-d4 as an internal standard. The choice of sample preparation technique—protein precipitation, liquid-liquid extraction, or solid-phase extraction—will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the matrix. Proper validation of the chosen method is essential to ensure data of the highest quality for clinical and research applications.

References

Application Notes and Protocols for the Bioanalytical Method of Irbesartan Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Robust and Sensitive Bioanalytical Method for the Quantification of Irbesartan in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

This document outlines a detailed application and protocol for a highly selective and sensitive bioanalytical method for the determination of irbesartan in human plasma. The method employs a deuterated internal standard (IS), Irbesartan-d4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies of irbesartan.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of irbesartan in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as Irbesartan-d4, is the gold standard in quantitative bioanalysis using mass spectrometry.[1] A deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for variability in sample preparation and instrument response, leading to improved accuracy and precision.[1] This document provides a comprehensive protocol for a validated LC-MS/MS method for irbesartan quantification in human plasma.

Experimental

Materials and Reagents
  • Irbesartan reference standard (>99% purity)

  • Irbesartan-d4 (deuterated internal standard) (>99% purity)[2]

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (with K3EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of irbesartan.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition is 70:30 (v/v) acetonitrile:water with 0.1% formic acid.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

The mass spectrometer should be operated in the positive ion mode with multiple reaction monitoring (MRM) for the detection of irbesartan and Irbesartan-d4.

ParameterIrbesartanIrbesartan-d4 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 429.2433.2
Product Ion (m/z) 207.1207.1
Dwell Time 200 ms200 ms

Note: The specific m/z transitions may vary slightly depending on the instrument and source conditions. It is recommended to optimize these parameters on the specific instrument being used.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of irbesartan and Irbesartan-d4 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the irbesartan stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of Irbesartan-d4 in 50:50 methanol:water at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions of irbesartan to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Irbesartan-d4 working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The described method has been validated according to regulatory guidelines. The following tables summarize the key quantitative data from method validation studies.

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1095 - 105< 1095 - 105
Low3< 892 - 108< 892 - 108
Medium100< 793 - 107< 793 - 107
High1600< 694 - 106< 694 - 106
Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Irbesartan > 85< 15
Irbesartan-d4 (IS) > 85< 15

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Irbesartan-d4 (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the bioanalytical method of irbesartan.

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a reliable, sensitive, and robust approach for the quantification of irbesartan in human plasma. The simple and efficient protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for large-scale clinical and preclinical studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Note: Quantitative Analysis of Irbesartan Impurity 14 using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Impurity profiling is a critical component of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This application note details a robust and sensitive method for the quantification of Irbesartan Impurity 14 (4′-(azidomethyl)-[1,1′-biphenyl]-2-carbonitrile) in irbesartan drug substances. The method utilizes a stable, isotopically labeled internal standard, Irbesartan Impurity 14-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard provides high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This protocol is suitable for routine quality control, stability studies, and regulatory submissions.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[4] During its synthesis and storage, various process-related and degradation impurities can form, which must be monitored and controlled within pharmacopeial limits.[5][6] Irbesartan Impurity 14 is a potential process-related impurity.[7]

Accurate quantification of pharmaceutical impurities requires highly selective and sensitive analytical methods.[8] LC-MS/MS is a powerful technique for this purpose, offering superior selectivity and lower detection limits compared to conventional chromatographic methods.[9] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is highly recommended by regulatory agencies.[1][10] The SIL internal standard co-elutes with the analyte and behaves similarly during extraction and ionization, correcting for potential variability and enhancing the reliability of the results.[2]

This document provides a detailed protocol for the preparation of samples and analysis of Irbesartan Impurity 14 using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Reference Standards:

    • Irbesartan Impurity 14 (4′-(azidomethyl)-[1,1′-biphenyl]-2-carbonitrile), CAS: 133690-91-2[7]

    • This compound, Chemical Name: 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile D4

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

  • Irbesartan API/Drug Product Samples for testing.

Instrumentation

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound.

    • Dissolve in and dilute to 10.0 mL with methanol in a volumetric flask.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS Stock Solution with 50:50 (v/v) acetonitrile/water.

  • Analyte Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1.0 mg of Irbesartan Impurity 14.

    • Dissolve in and dilute to 10.0 mL with methanol in a volumetric flask.

  • Calibration Curve and Quality Control (QC) Sample Preparation:

    • Prepare a series of working standard solutions by serially diluting the Analyte Stock Solution.

    • To prepare the final calibration standards, spike the appropriate working standard solution into a solution of the Irbesartan API (at its working concentration, e.g., 1 mg/mL) to achieve the desired impurity concentration levels.

    • Add a fixed volume of the Internal Standard Working Solution to each standard and QC sample.

Sample Preparation Protocol
  • Accurately weigh 10.0 mg of the Irbesartan API sample into a 10.0 mL volumetric flask.

  • Add 100 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add approximately 7 mL of diluent (50:50 acetonitrile/water).

  • Sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Method

Chromatographic Conditions:

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 5 min, hold for 2 min, return to initial conditions
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow 800 L/hr

| MRM Transitions | See Table 1 |

Data Presentation and Results

The use of MRM allows for the specific detection and quantification of the target analyte and internal standard.

Table 1: MRM Transitions for Analyte and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Irbesartan Impurity 14 235.1 192.1 100 20

| this compound (IS) | 239.1 | 196.1 | 100 | 20 |

Note: These values are hypothetical and require optimization on the specific instrument used.

Table 2: Method Validation - Linearity (Hypothetical Data)

Concentration (ng/mL) Analyte/IS Peak Area Ratio
1.0 0.012
2.5 0.031
5.0 0.062
10.0 0.124
25.0 0.315
50.0 0.620

| Correlation Coefficient (r²) | > 0.998 |

Table 3: Method Validation - Accuracy and Precision (Hypothetical Data)

QC Level Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD)
LQC 3.0 2.95 98.3 4.5
MQC 20.0 20.4 102.0 3.1

| HQC | 40.0 | 39.5 | 98.8 | 2.8 |

Visualization of Workflow

The overall experimental process can be visualized as a streamlined workflow from sample receipt to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Irbesartan API Sample prep_step1 Weighing & Dissolution sample->prep_step1 ref_std Impurity 14 & 14-d4 Reference Standards prep_step2 Spiking with IS (14-d4) ref_std->prep_step2 prep_step1->prep_step2 prep_step3 Dilution & Filtration prep_step2->prep_step3 autosampler Autosampler Injection prep_step3->autosampler Inject into HPLC lc_sep HPLC Separation (C18 Column) autosampler->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration Raw Data calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quant Quantification of Impurity 14 calibration->quant

Caption: Experimental workflow for impurity profiling.

Conclusion

This application note presents a specific and reliable LC-MS/MS method for the quantification of Irbesartan Impurity 14. The protocol demonstrates the critical role of this compound as an internal standard to ensure high-quality, accurate data suitable for regulatory scrutiny. The methodology is robust and can be validated to meet the stringent requirements of the pharmaceutical industry for impurity analysis in both API and finished drug products.

References

Troubleshooting & Optimization

Irbesartan impurity 14-d4 solution stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Irbesartan Impurity 14-d4

This technical support center provides guidance on the solution stability and storage of this compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterated form of Irbesartan impurity 14. The chemical name for the non-deuterated form is 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile.[1][2][3][4] The deuterium labeling is typically on the biphenyl ring system. It is often used as an internal standard in analytical methods for the quantification of Irbesartan and its impurities.

Q2: What are the recommended storage conditions for solid this compound?

A2: For the non-deuterated form, Irbesartan Impurity 14, storage in a refrigerator at 2-8°C is recommended.[5][6] It is advisable to store the deuterated analogue, this compound, under the same conditions in a well-sealed container, protected from light and moisture.

Q3: How should I prepare solutions of this compound?

A3: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO).[6] For analytical purposes, it is recommended to prepare a stock solution in a high-purity organic solvent and then dilute it to the working concentration with the appropriate mobile phase or diluent.

Q4: What is the expected stability of this compound in solution?

Q5: Are there any specific safety precautions for handling this compound?

A5: Irbesartan impurity 14 contains an azide functional group. Organic azides are potentially energetic and can be sensitive to heat, shock, or friction. While the risk is generally low for small quantities used in analytical standards, it is prudent to handle the compound with care. Avoid heating the solid material or solutions. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the peak area of this compound in my chromatograms over time.

  • Possible Cause 1: Solution Instability. The impurity may be degrading in the prepared solution.

    • Troubleshooting Step: Prepare fresh solutions daily and compare the peak areas with older solutions. If instability is confirmed, evaluate the stability over a shorter period (e.g., every 2-4 hours) to determine the usable timeframe for the solution. Consider changing the solvent to one in which the compound might be more stable.

  • Possible Cause 2: Adsorption to Container. The compound may be adsorbing to the surface of the storage vial.

    • Troubleshooting Step: Try using different types of vials (e.g., polypropylene instead of glass, or silanized glass vials) to minimize adsorption.

  • Possible Cause 3: Evaporation of Solvent. If the container is not sealed properly, the solvent may evaporate, leading to a change in concentration and an apparent decrease in response if the injection volume is constant but the concentration has increased.

    • Troubleshooting Step: Ensure that vials are tightly capped. Use vials with septa for autosamplers to minimize evaporation.

Issue 2: I am observing the appearance of new, unknown peaks in the chromatogram of my this compound solution.

  • Possible Cause: Degradation. The new peaks are likely degradation products of the impurity.

    • Troubleshooting Step: To identify the cause of degradation, conduct a forced degradation study. Expose the solution to stress conditions such as acid, base, oxidation, heat, and light. This will help to understand the degradation pathway and identify the conditions to avoid.

    • Mitigation: Store solutions at a lower temperature (e.g., 2-8°C or -20°C), protect from light by using amber vials or covering with aluminum foil, and use freshly prepared solutions for analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended ContainerAdditional Precautions
Solid2-8°CTightly sealed, light-resistant vialProtect from moisture
Stock Solution2-8°C (short-term)Amber glass or polypropylene vialProtect from light, use within 24-48 hours
-20°C (long-term)Tightly sealed, freezer-safe vialPerform stability testing to confirm shelf-life

Table 2: Hypothetical Solution Stability Study Design

ParameterCondition
AnalyteThis compound
Concentration10 µg/mL
SolventAcetonitrile:Water (50:50, v/v)
Storage ConditionsRoom Temperature (~25°C), Refrigerated (2-8°C)
Time Points0, 6, 12, 24, 48 hours
Analytical MethodHPLC-UV or LC-MS/MS
Acceptance CriteriaRecovery within 98.0% to 102.0% of initial. No significant increase in degradation products.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1 mg of this compound solid.

    • Dissolve the solid in 10.0 mL of acetonitrile in a calibrated volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (10 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask.

    • Dilute to the mark with the mobile phase or a suitable diluent (e.g., Acetonitrile:Water 50:50).

    • Mix thoroughly.

Protocol 2: HPLC-UV Method for Stability Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

Mandatory Visualizations

Stability_Study_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare Stock Solution Prep_Work Prepare Working Solutions Prep_Stock->Prep_Work Store_RT Room Temperature Prep_Work->Store_RT Store_Fridge Refrigerated (2-8°C) Prep_Work->Store_Fridge Analyze_T0 Analyze at T=0 Prep_Work->Analyze_T0 Analyze_Tx Analyze at Subsequent Time Points Analyze_T0->Analyze_Tx Compare_Results Compare Results to T=0 Analyze_Tx->Compare_Results Determine_Stability Determine Solution Stability Compare_Results->Determine_Stability

Caption: Workflow for a solution stability study of this compound.

Troubleshooting_Guide cluster_peak_area Peak Area Issues cluster_new_peaks New Peak Formation Start Inconsistent Results Observed Peak_Area_Decrease Decreasing Peak Area? Start->Peak_Area_Decrease New_Peaks New Peaks Observed? Start->New_Peaks Check_Fresh Prepare Fresh vs. Old Solution Peak_Area_Decrease->Check_Fresh Yes Use_Different_Vials Try Different Vial Types Check_Fresh->Use_Different_Vials Instability Confirmed Check_Seals Ensure Proper Vial Sealing Check_Fresh->Check_Seals No Change Forced_Degradation Perform Forced Degradation Study New_Peaks->Forced_Degradation Yes Optimize_Storage Optimize Storage (Temp, Light) Forced_Degradation->Optimize_Storage

Caption: Troubleshooting guide for common issues with this compound solutions.

References

Technical Support Center: Irbesartan Impurity 14-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irbesartan impurity 14-d4, specifically focusing on its analysis by tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: Irbesartan Impurity 14 is identified as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile.[1][2][3] The "-d4" designation indicates that it is a deuterated internal standard, where four hydrogen atoms have been replaced by deuterium.[2][4] Its molecular formula is C₁₄H₆D₄N₄ with a molecular weight of approximately 238.29 g/mol .[2][4] Such isotopically labeled standards are crucial for quantitative analysis in mass spectrometry, as they behave almost identically to the non-labeled analyte during sample preparation and chromatographic separation but are distinguishable by their mass-to-charge ratio (m/z). This allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Q2: What is the expected precursor ion ([M+H]⁺) for this compound in positive ion mode ESI-MS?

A2: The molecular weight of this compound is 238.29 Da.[2][4] In positive electrospray ionization (ESI) mode, the molecule will likely be protonated. Therefore, the expected precursor ion to select for MS/MS analysis would be [M+H]⁺ at an m/z of approximately 239.3.

Q3: What is a likely MS/MS fragmentation pattern for this compound?

A primary fragmentation pathway for the non-deuterated Impurity 14 (MW ≈ 234.26) would likely involve the loss of a nitrogen molecule (N₂) from the azido group, which is a common fragmentation for azides. This would result in a significant neutral loss of 28 Da.

For the deuterated standard, this compound, the deuterium atoms are located on the biphenyl ring.[2] Therefore, any fragment containing this ring system will exhibit a +4 Da mass shift compared to the non-deuterated version.

Predicted Fragmentation of this compound ([M+H]⁺ ≈ 239.3):

  • Loss of N₂: A major fragment would be expected at m/z 211.3, corresponding to the loss of N₂ ([M+H-28]⁺).

  • Biphenyl Fragments: Further fragmentation of the biphenyl structure could occur. The stability of the biphenyl system may lead to fragments retaining this core structure.

It is crucial to perform an MS/MS experiment on the reference standard to confirm the exact fragmentation pattern and select the most intense and specific transitions for quantitative analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: No or Poor Signal Intensity for the Precursor Ion

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z for the [M+H]⁺ ion of this compound (approx. 239.3). Ensure the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this class of compounds.[6]
Sample Preparation Issues Ensure the sample concentration is appropriate. If it's too dilute, the signal may be too weak.[6] Check for potential ion suppression from the sample matrix or mobile phase additives.[6][7] Prepare a fresh standard in a clean solvent to confirm the instrument is functioning correctly.[8]
LC Method Not Optimized The compound may not be eluting properly from the HPLC column. Verify the mobile phase composition and gradient are suitable for retaining and eluting the analyte. Poor peak shape can lead to a reduced signal-to-noise ratio.
Instrument Contamination A contaminated ion source or mass spectrometer can lead to poor signal intensity.[9] Perform routine cleaning and maintenance as recommended by the instrument manufacturer.[6]

Issue 2: Poor or Inconsistent Fragmentation in MS/MS

Possible Cause Troubleshooting Step
Collision Energy Not Optimized The collision energy is a critical parameter for fragmentation. If it's too low, fragmentation will be inefficient. If it's too high, the precursor ion may be completely shattered into very small, non-specific fragments. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the desired product ions.[9]
Incorrect Precursor Ion Selection Ensure the correct m/z for the precursor ion is being isolated in the first quadrupole. An incorrect isolation window can lead to a lack of fragment ions.
Instability of the Analyte The analyte may be unstable in the source, leading to in-source fragmentation. This can reduce the intensity of the intended precursor ion reaching the collision cell. Adjust source conditions to be "softer" (e.g., lower temperatures).

Issue 3: Shifting Retention Times

Possible Cause Troubleshooting Step
Column Degradation or Contamination The analytical column may be nearing the end of its life or may be contaminated. Try flushing the column with a strong solvent or replacing it if the problem persists.
Mobile Phase Issues Inconsistent mobile phase preparation or degradation of mobile phase components can cause retention time shifts.[9] Prepare fresh mobile phase and ensure proper mixing.
HPLC System Leaks or Pump Issues Check the HPLC system for any leaks, as this can affect the mobile phase composition and flow rate.[10] Ensure the pumps are delivering a consistent flow rate.

Experimental Protocols

Recommended Starting LC-MS/MS Method

This is a general starting point and should be optimized for your specific instrumentation and analytical needs.

Parameter Condition
LC Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[11]
Gradient Start with a suitable gradient, for example, 5% B to 95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 239.3
Product Ions (Q3) To be determined by infusing the standard and optimizing collision energy. A likely product ion is m/z 211.3.

Visualizations

Troubleshooting Workflow for Poor MS/MS Signal

G Troubleshooting Workflow: Poor MS/MS Signal Start Poor or No MS/MS Signal Detected CheckMS1 Is there a stable signal for the precursor ion (m/z 239.3) in MS1 scan mode? Start->CheckMS1 NoMS1Signal Issue is likely with sample introduction or ionization. CheckMS1->NoMS1Signal No MS1SignalOK Precursor ion signal is stable. CheckMS1->MS1SignalOK Yes CheckStandard Prepare and inject a fresh, higher concentration standard. OptimizeSource Optimize ion source parameters (e.g., voltages, gas flows, temperature). CheckStandard->OptimizeSource CheckLC Verify LC conditions: mobile phase, column, and pump performance. OptimizeSource->CheckLC NoMS1Signal->CheckStandard OptimizeCE Perform collision energy (CE) optimization for the precursor ion. MS1SignalOK->OptimizeCE CheckFragmentation Do fragment ions appear during CE ramp? OptimizeCE->CheckFragmentation FragmentsOK Problem Solved: Select optimal CE and product ions for MRM method. CheckFragmentation->FragmentsOK Yes NoFragments Check for in-source fragmentation or consider alternative precursor adducts. CheckFragmentation->NoFragments No

Caption: A logical workflow for diagnosing and resolving issues of poor or absent MS/MS signal.

References

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated internal standards in analytical assays.

Troubleshooting Guide

Question 1: Why is the peak for my deuterated internal standard consistently showing poor recovery?

Answer:

Poor recovery of a deuterated internal standard (IS) can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Identifying the root cause is crucial for accurate quantification.

Potential Causes and Solutions:

  • Suboptimal Extraction: The extraction procedure may not be efficient for both the analyte and the IS. Even though deuterated standards are chemically similar to the analyte, small differences in properties like lipophilicity can lead to different extraction efficiencies.[1]

  • Instability of the Standard: The deuterated standard may be degrading during sample preparation or storage. Deuterium atoms can sometimes be exchanged with protons from the solvent, especially under acidic or basic conditions.[2][3]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the IS in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6]

  • Adsorption: The IS may be adsorbing to vials, pipette tips, or other surfaces during sample processing.

Troubleshooting Workflow:

G Workflow: Troubleshooting Poor Internal Standard Recovery start Start: Poor IS Recovery check_extraction Evaluate Extraction Efficiency (Protocol Below) start->check_extraction check_stability Assess IS Stability (H/D Exchange) check_extraction->check_stability Recovery OK optimize_extraction Optimize Extraction (e.g., change solvent, pH) check_extraction->optimize_extraction Recovery <85%? check_matrix Investigate Matrix Effects check_stability->check_matrix Stability OK modify_storage Modify Storage/Solvent Conditions (e.g., neutral pH, aprotic solvent) check_stability->modify_storage Degradation Observed? improve_cleanup Improve Sample Cleanup or Modify Chromatography check_matrix->improve_cleanup Suppression >15%? fail Issue Persists: Consult Manufacturer check_matrix->fail No Significant Matrix Effect end End: Recovery Improved optimize_extraction->end modify_storage->end improve_cleanup->end

Caption: Troubleshooting workflow for poor internal standard recovery.

Experimental Protocol: Assessing Recovery and Matrix Effects

This protocol helps differentiate between losses during extraction and matrix-induced ion suppression/enhancement.

  • Prepare Three Sets of Samples:

    • Set 1 (Pre-extraction Spike): Spike a blank matrix with the analyte and the deuterated IS at a known concentration. Process this sample through the entire extraction procedure.

    • Set 2 (Post-extraction Spike): Process a blank matrix through the extraction procedure. Spike the resulting extract with the analyte and IS at the same concentration as Set 1.

    • Set 3 (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at the same concentration as Set 1.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100

    • Matrix Effect (%) = (Mean Peak Area of Set 2 / Mean Peak Area of Set 3) * 100

Data Interpretation:

MetricResultInterpretation
Recovery < 85%Inefficient extraction. Optimize the extraction method.
85-115%Acceptable extraction efficiency.
Matrix Effect < 85%Ion Suppression. Improve sample cleanup or chromatography.
> 115%Ion Enhancement. Improve sample cleanup or chromatography.
85-115%Minimal matrix effect.
Question 2: Why do my analyte and its deuterated internal standard have different retention times?

Answer:

While ideally, a deuterated IS should co-elute with the analyte, a shift in retention time is a known phenomenon, often referred to as the "isotope effect".

Potential Causes and Solutions:

  • Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7]

  • Chromatographic Conditions: High-resolution chromatographic systems are more likely to separate the analyte and the IS.

Troubleshooting Steps:

  • Confirm Co-elution is Necessary: If the retention time shift is small and consistent, and both peaks are within a region of minimal matrix effects, it may not be necessary to force co-elution.[8]

  • Modify Chromatography:

    • Reduce Column Resolution: Using a shorter column or a column with a larger particle size can reduce the separation between the analyte and IS.[8]

    • Adjust Gradient: A faster gradient can help to merge the two peaks.

  • Use a Different Labeled Standard: If the separation is problematic and cannot be resolved chromatographically, consider using an IS with fewer deuterium atoms or a ¹³C-labeled standard, which is less prone to chromatographic shifts.[2][7]

G Decision Tree: Addressing Retention Time Shift start Start: RT Shift Observed check_impact Is the shift causing differential matrix effects? start->check_impact accept_shift Acceptable: Monitor for consistency check_impact->accept_shift No modify_chroma Modify Chromatography (e.g., faster gradient, lower resolution column) check_impact->modify_chroma Yes end_success End: Issue Resolved accept_shift->end_success check_coelution Co-elution achieved? modify_chroma->check_coelution check_coelution->end_success Yes consider_alt_is Consider Alternative IS (e.g., ¹³C-labeled) check_coelution->consider_alt_is No consider_alt_is->end_success

Caption: Decision tree for managing retention time shifts.

Question 3: My calibration curve is non-linear. Could the internal standard be the cause?

Answer:

Yes, issues with the deuterated internal standard can lead to non-linear calibration curves. One common cause is "crosstalk" or isotopic interference between the analyte and the IS.

Potential Causes and Solutions:

  • Isotopic Contribution from Analyte to IS: The analyte itself has naturally occurring heavy isotopes (e.g., ¹³C). The signal from these isotopes can spill over into the mass channel of the deuterated IS, especially for low-deuterium labels (e.g., d1, d2). This interference is more pronounced at high analyte concentrations, causing the IS signal to appear artificially high and leading to a flattened curve at the upper end.[9][10]

  • Analyte Impurity in IS: The deuterated IS may contain a small amount of the non-deuterated analyte as an impurity. This will artificially inflate the analyte signal, particularly at the low end of the curve, impacting the limit of quantitation.

  • Inappropriate IS Concentration: Using an IS concentration that is too high can lead to detector saturation, while a concentration that is too low may result in poor ion statistics.[11]

Troubleshooting Steps:

  • Check for Crosstalk:

    • Inject a high-concentration solution of the pure (non-deuterated) analyte and monitor the mass transition for the deuterated IS. A significant signal indicates interference from the analyte's natural isotopes.

    • Inject a solution of the deuterated IS and monitor the mass transition for the analyte. A signal here indicates the presence of the non-deuterated analyte as an impurity.

  • Optimize IS Concentration: A common practice is to use an IS concentration that is in the middle of the calibration curve range.

  • Use a Higher-Mass IS: If isotopic contribution is the problem, switch to an IS with more deuterium atoms (e.g., d5 or higher) or a ¹³C-labeled standard to create a larger mass difference from the analyte.[12]

Quantitative Impact of Isotopic Crosstalk:

Analyte ConcentrationTrue IS AreaAnalyte Contribution to IS AreaObserved IS AreaAnalyte/IS Ratio (Observed)Result
Low100,000500100,500AccurateMinimal Impact
High100,00020,000120,000InaccurateUnderestimation of Analyte

Frequently Asked Questions (FAQs)

Q: What is the ideal number of deuterium atoms for an internal standard? A: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize interference from the analyte's natural isotopic distribution.[8] Therefore, an IS with three or more deuterium atoms (d3+) is often preferred.

Q: Can I use one deuterated internal standard for multiple analytes? A: This is generally not recommended. The primary advantage of a deuterated IS is that it behaves almost identically to its corresponding analyte during extraction and ionization.[7] Using one IS for multiple analytes compromises this advantage, as it cannot accurately correct for analyte-specific variations in recovery and matrix effects.

Q: How should I store my deuterated internal standards? A: Always follow the manufacturer's recommendations. As a general rule, store them in a cool, dark place. Avoid storing them in acidic or basic solutions for extended periods, as this can promote H/D exchange and compromise the stability of the label.[12] Lyophilized standards are generally more stable for long-term storage than solutions.

Q: Is a ¹³C-labeled internal standard better than a deuterated one? A: ¹³C-labeled standards are often considered the "gold standard" as they are less prone to the chromatographic shifts and potential for H/D exchange that can affect deuterated standards.[2] However, they are typically more expensive and may not be available for all analytes. For most applications, a well-chosen deuterated standard (stable label position, d3+ mass shift) provides excellent performance.

References

Technical Support Center: Troubleshooting Irbesartan Impurity 14-d4 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Irbesartan and its deuterated impurity, Irbesartan impurity 14-d4.

Frequently Asked Questions (FAQs)

Q1: What is Irbesartan Impurity 14 and its deuterated analog?

Irbesartan Impurity 14 is identified as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile[1][2]. The "-d4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms for use as an internal standard in mass spectrometry analysis. This isotopic labeling helps in accurate quantification.

Q2: What are the most common peak shape issues observed in the LC-MS analysis of Irbesartan and its impurities?

The most frequently encountered peak shape problems are peak tailing, peak fronting, and peak splitting[3]. These issues can affect the accuracy and precision of quantification.

Q3: Why is good peak shape important in chromatographic analysis?

Achieving a symmetrical, Gaussian peak is crucial for several reasons. Good peak shape leads to better resolution between adjacent peaks and increases the accuracy of quantitative measurements[3]. Poor peak shape can compromise the integration of the peak area, leading to unreliable results.

Troubleshooting Guide for Peak Shape Issues

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half[3].

Possible Causes and Solutions:

  • Secondary Interactions: Strong interactions can occur between basic functional groups on the analyte and acidic silanol groups on the column's stationary phase. This can cause the analyte to lag in the column, resulting in a tailing peak[3].

    • Solution 1: Adjust Mobile Phase pH: Operating at a lower pH can protonate the silanol groups, minimizing these secondary interactions[3]. For Irbesartan analysis, a mobile phase pH of around 3.2 has been shown to be effective[4].

    • Solution 2: Use a Highly Deactivated Column: Employing an "end-capped" column can reduce the surface activity of the stationary phase[3].

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample concentration[5].

  • Column Contamination or Degradation: A buildup of contaminants on the column frit or degradation of the column bed can lead to poor peak shapes for all analytes.

    • Solution: If all peaks in the chromatogram exhibit tailing, it could indicate a partially blocked inlet frit. Backflushing the column may resolve the issue. If the problem persists, the column may need to be replaced[6][7].

Issue 2: Peak Fronting

Peak fronting is characterized by a broader first half of the peak and a narrower second half[3].

Possible Causes and Solutions:

  • Column Overload: Similar to peak tailing, injecting an excessive amount of the sample can lead to peak fronting[3][5][8].

    • Solution: Decrease the sample concentration or the injection volume[3][8].

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven distribution as it enters the column.

    • Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one that is more compatible with the mobile phase[3].

  • Column Collapse: A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature ranges, can cause peak fronting for all peaks[3][6].

    • Solution: Verify that the method conditions are within the column manufacturer's specifications. If column collapse is suspected, the column must be replaced[3].

Issue 3: Split Peaks

Split peaks appear as a shoulder on the main peak or as two distinct, closely eluted peaks[3].

Possible Causes and Solutions:

  • Injection Solvent Mismatch: A significant difference in strength between the injection solvent and the mobile phase can cause peak splitting.

    • Solution: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible[3][9].

  • Partially Clogged Frit or Void in Column: A blockage at the column inlet or a void in the packing material can disrupt the sample band, leading to a split peak for all analytes[3][6].

    • Solution: Reversing and flushing the column can sometimes dislodge particulates from the frit. If a void is present, the column will likely need to be replaced[3][5].

Experimental Protocols

Recommended LC-MS Method for Irbesartan and Impurities

This method is a starting point and may require optimization based on your specific instrumentation and impurity profile.

ParameterRecommended Condition
Column Hypersil ODS (C18), 4.6 mm x 150 mm, 3 µm particle size[4]
Mobile Phase A 0.55% v/v ortho-phosphoric acid, pH adjusted to 3.2 with triethylamine[4]
Mobile Phase B Acetonitrile:Mobile Phase A (95:5 v/v)[4]
Gradient Program Time (min)
0
10
22
26
28
35
Flow Rate 1.2 mL/min[4]
Column Temperature 25°C[4]
Injection Volume 10 µL[4]
Detection (MS) Electrospray Ionization (ESI) in positive mode.

Visual Troubleshooting Guide

The following diagrams illustrate a logical workflow for troubleshooting peak shape issues.

G cluster_0 Start: Peak Shape Issue Observed cluster_1 Step 1: Initial Diagnosis cluster_2 Step 2: Investigate System-Wide Issues cluster_3 Step 2: Investigate Analyte-Specific Issues start Observe Peak Tailing, Fronting, or Splitting all_peaks Are all peaks affected? start->all_peaks system_issue Potential System Issue: - Clogged Frit - Column Void/Collapse - Extra-column Volume all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue: - Secondary Interactions (Tailing) - Column Overload (Fronting/Tailing) - Solvent Mismatch (Splitting) all_peaks->analyte_issue No system_action Action: 1. Backflush column 2. Check connections 3. Replace column if necessary system_issue->system_action analyte_action Action: 1. Reduce sample concentration 2. Adjust mobile phase pH 3. Match sample solvent to mobile phase analyte_issue->analyte_action G cluster_0 Peak Tailing Troubleshooting cluster_1 Cause Identification cluster_2 Corrective Actions start Peak Tailing Observed cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/Void start->cause3 action1 Lower Mobile Phase pH Use End-Capped Column cause1->action1 action2 Dilute Sample Reduce Injection Volume cause2->action2 action3 Backflush Column Replace Column cause3->action3

References

Technical Support Center: Optimizing Irbesartan Impurity 14-d4 Concentration for Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of Irbesartan impurity 14-d4 for use in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical assay?

A1: this compound is a deuterium-labeled analog of Irbesartan impurity 14. It is primarily used as an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] The use of a stable isotope-labeled internal standard is a common practice to ensure accuracy and precision in quantitative analysis by compensating for variability in sample preparation and matrix effects.[2]

Q2: How do I select an appropriate initial concentration for this compound as an internal standard?

A2: A good starting point for the concentration of the internal standard is to aim for a response that is similar to the analyte's response at the midpoint of the calibration curve. For a multi-component analysis, selecting an internal standard with properties similar to the target analytes is sufficient.[3] In many LC-MS/MS methods for sartan drugs, the internal standard concentration is typically in the low to mid ng/mL range. For instance, in some methods for Irbesartan analysis, an internal standard working solution of 5 µg/mL is prepared and then a small volume (e.g., 50 µL) is spiked into the plasma sample.[4]

Q3: My internal standard signal is too low. What are the possible causes and solutions?

A3: A low internal standard signal can be due to several factors:

  • Insufficient Concentration: The prepared concentration of this compound may be too low.

  • Poor Ionization: The mass spectrometry source conditions may not be optimal for the ionization of the internal standard.

  • Degradation: The internal standard may have degraded due to improper storage or handling.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the internal standard.[2]

Troubleshooting Steps:

  • Increase Concentration: Prepare a fresh, more concentrated working solution of the internal standard.

  • Optimize MS Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

  • Check Stability: Verify the purity and stability of your this compound reference standard.

  • Evaluate Matrix Effects: Analyze the internal standard in a clean solvent and compare the response to that in an extracted blank matrix sample. A significant decrease in signal in the matrix indicates ion suppression. Modifying the sample preparation method (e.g., using a different extraction technique) or chromatographic conditions to separate the internal standard from interfering matrix components may be necessary.

Q4: The signal for my internal standard is showing significant variability across my sample batch. What could be the issue?

A4: Signal variability in the internal standard can compromise the accuracy of your assay. Potential causes include:

  • Inconsistent Sample Preparation: Inconsistent pipetting of the internal standard solution into each sample is a common source of error.

  • Sample Matrix Variability: Different patient or sample lots can have varying degrees of matrix effects.[2]

  • Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can lead to signal drift.

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure that calibrated pipettes are used and that the internal standard is added consistently to every sample and standard.

  • Assess Matrix Effects: As mentioned previously, understanding and mitigating matrix effects is crucial.

  • Monitor System Suitability: Inject a system suitability standard at regular intervals throughout the analytical run to monitor the stability of the instrument's response.

Q5: Can the concentration of the internal standard affect the ionization of the analyte?

A5: Yes, a high concentration of the internal standard can sometimes suppress the ionization of the co-eluting analyte, a phenomenon known as the "matrix effect" from the internal standard itself.[5] This is particularly relevant in electrospray ionization (ESI), where there can be competition for ionization.[5] It is crucial to evaluate the impact of the internal standard concentration on the analyte's response during method development.

Troubleshooting Guide: Optimizing this compound Concentration

This guide provides a systematic approach to optimizing the concentration of this compound as an internal standard.

Problem Potential Cause Recommended Action
Low Internal Standard Signal Concentration is too low.Prepare a higher concentration working solution.
Poor ionization efficiency.Optimize mass spectrometer source parameters for this compound.
Degradation of the standard.Use a fresh, properly stored standard.
Ion suppression from the matrix.Improve sample cleanup or modify chromatographic separation.
High Internal Standard Signal / Detector Saturation Concentration is too high.Prepare a lower concentration working solution.
Internal Standard Signal Variability Inconsistent addition of IS to samples.Review and standardize the sample preparation procedure.
Inconsistent matrix effects.Further optimize sample preparation to remove interfering components.
LC-MS/MS system instability.Perform system maintenance and run system suitability checks.
Non-linear Calibration Curve Isotopic interference between analyte and IS.Evaluate the isotopic contribution and, if necessary, use a non-linear calibration model.[6]
Inappropriate IS concentration.Re-optimize the internal standard concentration.
Analyte Signal Suppression High concentration of co-eluting IS.Reduce the concentration of the internal standard and re-evaluate.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 1 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at the recommended temperature (typically 2-8°C or -20°C) in a tightly sealed container.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent (e.g., 50:50 methanol:water) to obtain a 1 µg/mL working solution.

    • Prepare fresh working solutions daily or as per stability data.

Protocol 2: Experiment to Determine Optimal Internal Standard Concentration
  • Prepare a series of internal standard concentrations: From your working solution, prepare several dilutions to cover a range of concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

  • Spike into a consistent matrix: Add a fixed volume of each internal standard concentration to a set of blank matrix samples (e.g., drug-free plasma).

  • Analyze the samples: Process and analyze these samples using your LC-MS/MS method.

  • Evaluate the response:

    • Check for a stable and reproducible signal for each concentration.

    • Select a concentration that provides a signal intensity well above the noise level but not so high that it causes detector saturation.

    • The ideal concentration should yield a peak area that is roughly in the middle of the detector's linear range.

  • Assess the impact on the analyte:

    • Prepare a set of calibration standards for Irbesartan.

    • Spike each set of calibration standards with a different concentration of the internal standard.

    • Analyze the calibration curves and evaluate the linearity, accuracy, and precision for each internal standard concentration.

    • Choose the internal standard concentration that results in the best overall assay performance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_opt Optimization stock Prepare Stock Solution (e.g., 1 mg/mL) working Prepare Working Solutions (e.g., 10-500 ng/mL) stock->working Serial Dilution spike Spike IS into Blank Matrix and Calibration Standards analyze LC-MS/MS Analysis spike->analyze is_response Evaluate IS Signal (Intensity, Stability) analyze->is_response cal_curve Evaluate Calibration Curve (Linearity, Accuracy) analyze->cal_curve select Select Optimal IS Concentration is_response->select cal_curve->select

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_low Low Signal cluster_high High/Variable Signal start Abnormal IS Signal low_conc Increase Concentration start->low_conc Is signal too low? high_conc Decrease Concentration start->high_conc Is signal too high? variability Check Pipetting/System Stability start->variability Is signal variable? low_ion Optimize MS Source low_conc->low_ion low_matrix Improve Sample Prep low_ion->low_matrix

Caption: Troubleshooting logic for abnormal internal standard signals.

References

matrix effects on Irbesartan impurity 14-d4 signal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Irbesartan Analysis

Welcome to the Technical Support Center for Irbesartan analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects on the signal of Irbesartan and its impurities, with a specific focus on the use of deuterated internal standards like Irbesartan impurity 14-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of LC-MS/MS analysis of this compound, which is often used as an internal standard, matrix components from biological samples (e.g., plasma, urine) can either suppress or enhance its ionization. This can lead to inaccurate quantification of the target analyte (the non-deuterated impurity).[4][5] Ion suppression will decrease the signal intensity, while ion enhancement will increase it.[1]

Q2: What are the common causes of matrix effects in bioanalytical assays?

A2: Matrix effects are typically caused by endogenous or exogenous substances present in the biological sample that co-elute with the analyte of interest.[2] Common sources include:

  • Endogenous compounds: Phospholipids, salts, proteins, and metabolites.

  • Exogenous compounds: Dosing vehicles, anticoagulants, and co-administered drugs.[4]

The sample preparation technique can also influence the extent of matrix effects. For instance, simple protein precipitation may result in a "dirtier" extract with more matrix components compared to more rigorous methods like solid-phase extraction (SPE).[4]

Q3: How do regulatory agencies like the FDA view matrix effects?

A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure the absence of significant matrix effects.[1][4][6] The FDA's "Guidance for Industry: Bioanalytical Method Validation" stipulates that the variability of the matrix should be considered and that appropriate measures must be taken to ensure the lack of matrix effects, especially when the sample matrix may change.[1] This is crucial for the accuracy and reliability of pharmacokinetic and toxicokinetic studies.[7]

Troubleshooting Guides

This section provides practical guidance for identifying and mitigating matrix effects on the this compound signal.

Issue 1: Poor reproducibility of this compound signal across different sample lots.
  • Possible Cause: Differential matrix effects between individual biological samples.

  • Troubleshooting Steps:

    • Assess Matrix Variability: Evaluate the matrix effect in at least six different lots of the biological matrix as recommended by the FDA.[6] Prepare quality control (QC) samples at low and high concentrations in each lot and assess the accuracy and precision.

    • Improve Sample Cleanup: If significant variability is observed, enhance the sample preparation method. Transitioning from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.[4]

    • Optimize Chromatography: Modify the chromatographic conditions to separate the this compound from the interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[4]

Issue 2: Unexpectedly low or high signal intensity for this compound.
  • Possible Cause: Significant ion suppression or enhancement.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This qualitative assessment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9] A constant infusion of this compound into the MS detector while injecting a blank matrix extract will reveal dips or rises in the baseline, indicating problematic retention times.

    • Quantify the Matrix Effect: Calculate the matrix factor (MF) to quantitatively assess the degree of ion suppression or enhancement. A detailed protocol is provided in the "Experimental Protocols" section.

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[5]

Quantitative Data Summary

The following table summarizes the acceptance criteria for matrix effect evaluation as per regulatory guidelines.

ParameterAcceptance CriteriaReference
Matrix Factor (MF) from different lots The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[10]
Analyte Response in Blank Samples Should be ≤ 20% of the Lower Limit of Quantification (LLOQ) response.[6][7]
Internal Standard (IS) Response in Blank Samples Should be ≤ 5% of the IS response in the LLOQ sample.[6][7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes how to quantitatively determine the matrix factor (MF) to evaluate the impact of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with this compound at a concentration equivalent to that in Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF > 1 indicates ion enhancement.

      • An MF < 1 indicates ion suppression.[1]

    • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • IS-Normalized MF: When assessing the matrix effect on the analyte, the IS-normalized MF is calculated as: (Peak Area Ratio of Analyte to IS in Set B) / (Peak Area Ratio of Analyte to IS in Set A). This should be close to 1.[5]

Visualizations

Troubleshooting Workflow for Matrix Effects

cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Resolution start Inconsistent IS Signal or Poor Reproducibility check_variability Assess Signal in Different Matrix Lots start->check_variability post_column_infusion Perform Post-Column Infusion Experiment check_variability->post_column_infusion Variability Observed calculate_mf Calculate Matrix Factor (MF) post_column_infusion->calculate_mf check_acceptance MF within Acceptance Criteria? calculate_mf->check_acceptance improve_cleanup Enhance Sample Cleanup (e.g., SPE) check_acceptance->improve_cleanup No end Matrix Effect Mitigated check_acceptance->end Yes optimize_chroma Optimize Chromatography improve_cleanup->optimize_chroma change_ionization Consider Alternative Ionization (e.g., APCI) optimize_chroma->change_ionization change_ionization->calculate_mf Re-evaluate

Caption: A workflow diagram for identifying, quantifying, and mitigating matrix effects in bioanalytical assays.

Logical Relationship of Matrix Effect Components

cluster_0 Sources of Matrix Effects cluster_1 Influencing Factors cluster_2 Observed Phenomenon cluster_3 Consequences endogenous Endogenous Compounds (e.g., Phospholipids) matrix_effect Matrix Effect endogenous->matrix_effect exogenous Exogenous Compounds (e.g., Co-medications) exogenous->matrix_effect sample_prep Sample Preparation sample_prep->matrix_effect chromatography Chromatography chromatography->matrix_effect ion_suppression Ion Suppression matrix_effect->ion_suppression ion_enhancement Ion Enhancement matrix_effect->ion_enhancement inaccurate_quant Inaccurate Quantification ion_suppression->inaccurate_quant ion_enhancement->inaccurate_quant

Caption: The relationship between sources, influencing factors, and consequences of matrix effects.

References

Technical Support Center: Isotopic Exchange in Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Focus Topic: Potential for Isotopic Exchange in Irbesartan Impurity 14-d4

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols to address the potential for isotopic exchange in deuterated internal standards, with a specific focus on this compound.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a critical issue in quantitative analysis?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (D) atom in a stable isotope-labeled (SIL) internal standard is replaced by a proton (H) from the surrounding environment (e.g., solvent, sample matrix).[1][2] This is problematic in quantitative assays, such as LC-MS, for several reasons:

  • Compromised Accuracy: The internal standard is used to normalize the analyte's concentration. If the deuterated standard loses its label and converts back to the unlabeled form, it leads to an inaccurate quantification of the analyte, often resulting in erroneously high reported concentrations.[2]

  • Loss of Signal: The signal intensity for the deuterated internal standard decreases, which can affect the precision and sensitivity of the assay.

  • Inconsistent Results: The rate of exchange can vary depending on sample matrix, pH, temperature, and storage time, leading to poor reproducibility and a drift in analytical results.[2][3]

Q2: What is the chemical structure of Irbesartan Impurity 14, and where could the deuterium labels in the d4 version be located?

A2: Irbesartan Impurity 14 is identified as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, with the molecular formula C₁₄H₁₀N₄.[4][5] The deuterated version, this compound, has the formula C₁₄H₆D₄N₄.[6] While the exact positions of the four deuterium atoms are not specified in public literature, they are most likely placed on the aromatic biphenyl rings, as these positions are generally more stable than others. Protons on heteroatoms (like nitrogen or oxygen) are highly susceptible to exchange and are typically avoided during the synthesis of SIL standards.[1]

Q3: Which chemical moieties are most susceptible to H/D exchange?

A3: The stability of a deuterium label depends heavily on its position within the molecule.[1]

  • Highly Labile: Deuterium atoms attached to heteroatoms such as oxygen (-OH), nitrogen (-NH), or sulfur (-SH) are very rapidly exchangeable with protons from the solvent.

  • Potentially Labile: Deuterium atoms on carbon atoms adjacent to a carbonyl group (C=O), imine (C=N), or in some activated aromatic positions can exchange under acidic or basic conditions.[1][7] For example, the C-H proton on a tetrazole ring, present in the parent Irbesartan molecule, can be susceptible to base-induced H/D exchange.[8]

  • Generally Stable: Deuterium atoms on alkyl chains or non-activated aromatic rings are typically stable and not prone to exchange under standard analytical conditions.

Q4: What are the best practices for handling and storing deuterated standards to minimize the risk of isotopic exchange?

A4: Proper handling and storage are crucial for maintaining the isotopic integrity of deuterated standards.

  • Solvent Selection: Prepare stock solutions in aprotic, non-aqueous solvents (e.g., acetonitrile, methanol) whenever possible. Avoid aqueous solutions, especially at pH extremes, for long-term storage.[9]

  • pH Control: Maintain solutions at a neutral pH unless the compound's stability requires acidic or basic conditions, in which case the stability of the label should be thoroughly validated.

  • Temperature: Store solutions at the recommended temperature, typically frozen (-20°C or -80°C), to slow down potential exchange reactions.[10]

  • Moisture Prevention: Deuterated compounds can be hygroscopic. Handle them in a dry environment, such as under an inert atmosphere (nitrogen or argon), and use dry glassware to prevent contamination with water, which is a source of protons.[11][12]

Troubleshooting Guide

Issue 1: I am observing a drift in my analyte/internal standard response ratio over the course of an analytical batch. Could this be isotopic exchange?

Answer: Yes, a drifting response ratio is a potential indicator of internal standard instability, which could be caused by isotopic exchange. Follow this troubleshooting workflow:

A Inconsistent Analyte/IS Ratio Observed B Check Instrument Performance (e.g., source stability, detector response) A->B E Instrument OK? B->E C Check LC Method (e.g., retention time stability, peak shape) F LC Method OK? C->F D Investigate Sample/Standard Stability G Re-inject fresh vs. old samples from the batch. Does the ratio change with time-on-autosampler? D->G E->C Yes M Problem is likely instrumental. E->M No F->D Yes N Problem is likely chromatographic. F->N No H Yes G->H I No G->I J Issue likely related to sample/standard degradation or isotopic exchange. H->J I->C Re-evaluate LC & Instrument K Perform Stressed Stability Study (See Protocol 1) J->K L Analyze by HRMS to confirm mass shift (See Protocol 2) K->L

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: My mass spectrometry data for the deuterated standard shows a small peak at the mass of the unlabeled compound that seems to increase over time. What does this mean?

Answer: An increasing signal at the mass of the unlabeled analyte concurrent with a decreasing signal for the deuterated standard is strong evidence of in-source or in-solution isotopic exchange.[2] This indicates that the deuterium labels are being lost and replaced by protons. To confirm this, you should perform a stressed stability study as outlined in the protocols below.

Experimental Protocols

Protocol 1: Accelerated Stability Study for Isotopic Exchange Evaluation

This protocol is designed to assess the stability of the deuterium label under various pH and temperature conditions.

  • Solution Preparation:

    • Prepare three aqueous buffer solutions: pH 4.0 (acidic), pH 7.0 (neutral), and pH 10.0 (basic).

    • Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Spike the deuterated standard from the stock solution into each of the three buffer solutions to a final concentration of 1 µg/mL. Also, prepare a control sample in a purely organic solvent.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point.

    • Incubate the sets of vials at three different temperatures: 4°C (refrigerated), 25°C (ambient), and 50°C (accelerated).

  • Time Points and Analysis:

    • Analyze the samples at time points T=0, 2, 4, 8, 12, and 24 hours.

    • Use LC-MS/MS to monitor the peak area of the deuterated standard (d4) and the peak area of the corresponding unlabeled compound (d0) that may have formed.

    • Calculate the percentage of isotopic exchange at each time point.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Stock Solution of d4-Standard C Spike Standard into Buffers A->C B Prepare Buffers (pH 4, 7, 10) B->C D Aliquot for each time point C->D E Incubate at 4°C, 25°C, 50°C D->E F Sample at T=0, 2, 4, 8, 12, 24h E->F G Analyze by LC-MS/MS F->G H Calculate % Exchange G->H

Caption: Experimental workflow for isotopic stability testing.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

This method confirms isotopic exchange by observing shifts in the isotopic pattern of the molecule.

  • Sample Preparation: Use samples from the stability study (Protocol 1), particularly those showing evidence of exchange.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method: Infuse the sample directly or use a suitable LC method. Acquire full-scan mass spectra in the region of the molecular ion for both the deuterated and unlabeled compounds.

  • Data Analysis:

    • At T=0, record the isotopic distribution of the d4-standard.

    • Analyze samples from later time points and look for changes in the isotopic cluster.

    • The appearance and growth of peaks corresponding to d3, d2, d1, and d0 species confirm the progressive loss of deuterium labels.[13]

Data Presentation

Quantitative data from stability studies should be summarized to clearly show the impact of different conditions.

Table 1: Hypothetical Percentage of Isotopic Exchange of this compound Over 24 Hours

TemperaturepH4 hours (%)8 hours (%)24 hours (%)
4°C 4.0< 0.1< 0.10.2
7.0< 0.1< 0.1< 0.1
10.00.51.13.5
25°C 4.00.20.41.0
7.0< 0.10.10.3
10.02.55.215.8
50°C 4.00.81.54.5
7.00.40.92.8
10.012.125.6> 50.0

Note: Data are hypothetical and for illustrative purposes only.

Signaling Pathways and Logical Relationships

The process of isotopic exchange can be visualized at a molecular level, particularly under catalytic conditions.

cluster_nodes cluster_reagents cluster_intermediate A Deuterated Standard (R-D) D Transition State / Intermediate A->D + Catalyst B Proton Source (H+) B->D C Catalyst (e.g., Base, OH-) E Exchanged Standard (R-H) D->E F Deuteron Released (D+) D->F

Caption: Conceptual pathway of catalyzed isotopic exchange.

References

improving peak integration with Irbesartan impurity 14-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irbesartan and its deuterated impurity, Irbesartan impurity 14-d4.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing poor shape (tailing or fronting)?

A1: Poor peak shape is a common issue in HPLC analysis.

  • Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol groups on the silica packing. It can also result from column contamination or degradation.[1]

  • Peak Fronting is typically a sign of column overloading or an injection solvent that is too strong compared to the mobile phase.

To address these issues, consider the following:

  • Adjust Mobile Phase pH: For ionizable compounds like Irbesartan, modifying the mobile phase pH can improve peak shape. Buffers are critical to prevent pH variations between runs.

  • Check for Column Contamination: Accumulation of contaminants at the column inlet can distort peak profiles.[1] Using a guard column can help protect the analytical column.[1]

  • Match Injection Solvent: Ensure your sample diluent is similar in strength to, or weaker than, the initial mobile phase to prevent peak distortion.[2]

  • Reduce Injection Volume/Concentration: If overloading is suspected, try injecting a smaller volume or a more dilute sample.

Q2: The impurity 14-d4 peak is co-eluting with the main Irbesartan peak or another impurity. How can I improve the resolution?

A2: Achieving adequate resolution between a low-level impurity and the main active pharmaceutical ingredient (API) is crucial for accurate quantification. A resolution (Rs) of greater than 2 is desirable between the peak of interest and the closest interfering peak.[3]

  • Modify Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous buffer is the most common way to alter selectivity and improve resolution.

  • Change Gradient Slope: In gradient elution, making the slope shallower around the elution time of the target peaks can increase their separation.[2]

  • Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity, potentially resolving co-eluting peaks.[2]

  • Evaluate Mobile Phase pH: Changing the pH can alter the ionization state of the analytes, which can have a significant impact on retention and selectivity, allowing for the separation of closely eluting peaks.

Q3: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this normal and how does it affect quantification?

A3: Yes, it is common for deuterated standards to have slightly different retention times than their non-deuterated counterparts in reversed-phase chromatography.[4][5] This is due to minor differences in lipophilicity caused by the deuterium labeling.[5] While often negligible, this separation can become problematic in LC-MS analysis if it leads to differential matrix effects (ion suppression or enhancement) on the analyte and the standard, which can compromise accuracy.[5][6] To mitigate this, ensure the peaks overlap as much as possible or that the method has robust sample cleanup to remove matrix components.[5]

Q4: The automated integration of my low-level impurity 14-d4 peak is inconsistent. What are the best practices for setting integration parameters?

A4: Integrating small peaks, especially those on the tail of a large API peak ("rider peaks"), is a significant challenge.[2] Inconsistent integration is often due to an incorrect baseline definition or inappropriate integration parameters.[7]

  • Adjust Threshold and Sensitivity: Set the peak detection threshold high enough to exclude baseline noise but low enough to detect the smallest peak of interest.[8]

  • Use Tangential Skimming for Rider Peaks: For a minor peak that is less than 10% of the height of the major peak it is on, tangential skimming is often the most accurate integration method.[2] A perpendicular drop from the valley between the peaks can assign more than double the appropriate area to the minor peak.[2]

  • Visually Inspect All Integrations: Always visually inspect every chromatogram to confirm that the software has integrated the peaks correctly.[7] Data systems may incorrectly identify the baseline, especially with drifting baselines or tailing peaks.[2]

Q5: When is manual integration appropriate, and what are the regulatory expectations?

A5: While automated integration is preferred for consistency, manual integration may be necessary for complex chromatograms where automated settings fail, such as with noisy baselines or co-eluting peaks.[9] However, manual integration must be justified and performed according to strict protocols.[9] Regulatory bodies require that any manual integration is documented with a clear audit trail. This includes recording who performed the integration, the date and time of the change, the reason for the manual adjustment, and ensuring that the original, unprocessed data is preserved.[2]

Troubleshooting Workflow for Peak Integration

The following diagram outlines a systematic approach to troubleshooting common peak integration problems.

G start Start: Poor Peak Integration check_shape Step 1: Inspect Peak Shape start->check_shape is_tailing Tailing? check_shape->is_tailing is_fronting Fronting? is_tailing->is_fronting No solve_tailing Action: - Adjust mobile phase pH - Check for column contamination - Use guard column is_tailing->solve_tailing Yes check_resolution Step 2: Check Resolution is_fronting->check_resolution No solve_fronting Action: - Reduce injection volume/concentration - Match injection solvent to mobile phase is_fronting->solve_fronting Yes is_coeluting Co-eluting? (Rs < 1.5) check_resolution->is_coeluting check_integration Step 3: Review Integration Parameters is_coeluting->check_integration No solve_resolution Action: - Optimize % Organic - Adjust gradient slope - Change column temperature or pH is_coeluting->solve_resolution Yes is_rider Rider Peak? check_integration->is_rider is_baseline Incorrect Baseline? is_rider->is_baseline No solve_rider Action: - Use Tangential Skim integration - Apply '10% Rule' is_rider->solve_rider Yes solve_baseline Action: - Adjust threshold/sensitivity - Force baseline start/end points - Visually inspect & manually integrate with justification is_baseline->solve_baseline Yes end_node End: Integration Improved is_baseline->end_node No solve_tailing->check_resolution solve_fronting->check_resolution solve_resolution->check_integration solve_rider->is_baseline solve_baseline->end_node

A logical workflow for troubleshooting HPLC peak integration issues.

Example Experimental Protocol

This section provides a representative stability-indicating RP-HPLC method for the analysis of Irbesartan and its impurities, based on published methods.[10][11]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm) or equivalent.[10]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water, pH adjusted to 3.2 with triethylamine.[10][11]

  • Mobile Phase B: Acetonitrile.[10][11]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    10 40
    22 50
    26 50
    28 40
    35 40

    (This is an example gradient and must be optimized for your specific separation)[10]

  • Flow Rate: 1.2 mL/min.[10][11]

  • Column Temperature: 25-30°C.[10][11]

  • Detection Wavelength: 220 nm.[10][11]

  • Injection Volume: 10 µL.[10]

3. Sample Preparation:

  • Diluent: A mixture of acetonitrile and water is commonly used.

  • Standard Solution: Prepare a stock solution of Irbesartan and its impurities (including this compound) in the diluent. Further dilute to achieve the desired concentration (e.g., at the limit of quantification for impurities).

  • Sample Solution: Prepare the test sample in the diluent to a known concentration.

Data Presentation and Interpretation

The following tables illustrate how changes in chromatographic parameters can affect peak quality and resolution. The data is representative and should be confirmed experimentally.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (TF)

pH of Aqueous Mobile PhaseTailing Factor (TF) for Impurity Peak
2.51.8
3.21.2
4.01.5
A Tailing Factor (or Asymmetry Factor) close to 1.0 indicates a symmetrical peak. Values > 1.2 may indicate problematic tailing.

Table 2: Effect of Gradient Slope on Resolution (Rs)

Gradient Time (5-25 min)%B Change (40% to 50%)Resolution (Rs) between Impurity & API
10 min (Fast)1.0 %B/min1.4
20 min (Moderate)0.5 %B/min2.1
30 min (Shallow)0.33 %B/min2.6
A shallower gradient generally provides better resolution for closely eluting peaks.

Table 3: Comparison of Integration Methods for a Small Rider Peak

Integration MethodCalculated Impurity Area% Impurity (Relative to API)
Perpendicular Drop (from valley)250000.15%
Tangential Skim (baseline from API tail)115000.07%
For small peaks on the tail of a large one, a perpendicular drop can significantly overestimate the peak area.[2]

References

compatibility of Irbesartan impurity 14-d4 with mobile phases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irbesartan impurity 14-d4. The focus is on ensuring compatibility with mobile phases during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: this compound, also known as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-2',3',5',6'-d4, is a deuterated analog of Irbesartan impurity 14.[1][2] Its chemical properties are crucial for selecting an appropriate mobile phase.

Summary of Key Properties:

PropertyValueImplication for Chromatography
Molecular Formula C₁₄H₆D₄N₄[1][2]---
Molecular Weight 238.29 g/mol [1][2]---
Polarity Relatively non-polar (Topological Polar Surface Area: 38.2 Ų)[3][4]Likely to be well-retained on a non-polar stationary phase (e.g., C18) using a polar mobile phase in reverse-phase chromatography.
pKa (estimated) The parent drug, Irbesartan, has pKa values of 4.12 and 7.4.[5] The impurity lacks the acidic tetrazole ring and the basic nitrogen of the spiro-imidazole group, suggesting it is a neutral compound under typical reverse-phase LC conditions (pH 2-8).Mobile phase pH is less likely to significantly impact the retention of this specific impurity compared to the parent drug.
Solubility Soluble in organic solvents like acetonitrile.[6]Ensures good solubility in the organic component of the mobile phase.

Q2: Which type of liquid chromatography is most suitable for analyzing this compound?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable and widely used technique for the analysis of Irbesartan and its impurities.[7][8][9] This is due to the non-polar nature of these compounds, which allows for good separation on a non-polar stationary phase with a polar mobile phase.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause A: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to peak tailing.

    • Solution:

      • Use an end-capped column: Select a C18 column that is "end-capped" to minimize the number of free silanol groups.

      • Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions. A pH of around 3.2 has been shown to be effective for Irbesartan and its impurities.[7]

  • Possible Cause B: Inappropriate mobile phase composition.

    • Solution:

      • Optimize the organic modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Acetonitrile is a common choice for Irbesartan analysis.[7][10]

      • Consider a different organic modifier: While acetonitrile and methanol are most common, other solvents like tetrahydrofuran (THF) can sometimes improve peak shape for non-polar compounds, but care must be taken regarding solvent compatibility with the HPLC system.

Logical Workflow for Troubleshooting Poor Peak Shape:

start Poor Peak Shape check_column Is the column end-capped? start->check_column use_endcapped Switch to an end-capped C18 column check_column->use_endcapped No check_ph Is the mobile phase pH acidic? check_column->check_ph Yes use_endcapped->check_ph acidify_mp Add 0.1% formic or phosphoric acid (target pH ~3.2) check_ph->acidify_mp No optimize_organic Optimize organic modifier ratio (e.g., Acetonitrile/Water) check_ph->optimize_organic Yes acidify_mp->optimize_organic consider_modifier Consider a different organic modifier (e.g., Methanol) optimize_organic->consider_modifier good_peak Good Peak Shape Achieved optimize_organic->good_peak consider_modifier->good_peak cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., Mobile Phase mixture) inject Inject Sample prep_sample->inject prep_mp Prepare and degas Mobile Phases A and B prep_mp->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram for Peak Shape, Retention, and Resolution detect->analyze optimize Optimize Method (if necessary) analyze->optimize optimize->prep_mp Adjust Mobile Phase

References

Validation & Comparative

A Head-to-Head Battle in Bioanalysis: Irbesartan-d4 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the performance and application of deuterated versus non-deuterated internal standards in the bioanalysis of Irbesartan.

In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. For the widely prescribed antihypertensive drug Irbesartan, this guide provides an in-depth comparison between the use of a deuterated internal standard, specifically Irbesartan-d4, and a non-deuterated structural analog. This comparison is supported by experimental data from published literature, detailed analytical protocols, and visual representations of key processes to aid researchers in making informed decisions for their analytical method development.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. However, the accuracy of this technique can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples and calibration standards. By calculating the ratio of the analyte's response to the IS's response, these variabilities can be effectively normalized, leading to more accurate and precise results.

Stable isotope-labeled (e.g., deuterated) internal standards are often considered the "gold standard" for LC-MS/MS assays.[1] They are chemically identical to the analyte, with the only difference being a higher mass due to the incorporation of heavy isotopes. This near-identical chemical nature means they co-elute with the analyte and experience the same matrix effects, providing superior correction.[2] Non-deuterated internal standards, typically structural analogs, are a more readily available and often less expensive alternative. However, their different chemical structures can lead to variations in chromatographic retention time and susceptibility to matrix effects compared to the analyte.

This guide will now delve into a direct comparison of the performance of a deuterated internal standard (Irbesartan-d4) and a non-deuterated structural analog (Valsartan) for the quantification of Irbesartan in human plasma.

Performance Data: Irbesartan-d4 vs. Non-Deuterated Internal Standard

The following tables summarize the quantitative performance data from bioanalytical method validation studies for Irbesartan using either a deuterated or a non-deuterated internal standard.

Table 1: Performance of Deuterated Internal Standard (Irbesartan-d4) [3]

ParameterLow QC (30 ng/mL)Mid QC (2000 ng/mL)High QC (4000 ng/mL)
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Mean Recovery (%) 59.265.267.5
Internal Standard Recovery (%) -64.4-

Table 2: Performance of Non-Deuterated Internal Standard (Valsartan) [4]

ParameterLow QC (15 ng/mL)Mid QC (1500 ng/mL)High QC (4500 ng/mL)
Intra-day Precision (%CV) 7.61%2.43%3.12%
Inter-day Precision (%CV) 8.66%4.73%5.89%
Accuracy (% Bias) 6.20%-1.44%0.84%
Mean Recovery (%) 80.3475.3274.26
Internal Standard Recovery (%) -76.93-

As the data indicates, both types of internal standards can be used to develop a validated bioanalytical method that meets regulatory acceptance criteria (typically ±15% for precision and accuracy). However, the use of a deuterated internal standard is generally preferred as it is more likely to mimic the behavior of the analyte during all stages of the analytical process, from extraction to detection.[5] This is particularly crucial in complex biological matrices where the potential for variable matrix effects is high.

Experimental Protocols

Below are detailed methodologies for the LC-MS/MS analysis of Irbesartan in human plasma using either a deuterated or a non-deuterated internal standard.

Method 1: Using Deuterated Internal Standard (Irbesartan-d4)[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add the internal standard solution (Irbesartan-d4).

  • Vortex mix for 30 seconds.

  • Add 3 mL of extraction solvent (a mixture of diethyl ether and dichloromethane, 70:30 v/v).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A suitable HPLC system.

  • Column: Ace 5 C18 column (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:0.1% formic acid in water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Irbesartan: m/z 427.1 → 193.0

    • Irbesartan-d4: m/z 431.1 → 193.0

Method 2: Using Non-Deuterated Internal Standard (Valsartan)[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard solution (Valsartan).

  • Vortex mix.

  • Add 1 mL of extraction solvent (a mixture of ethyl acetate and n-hexane, 90:10 v/v).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A suitable HPLC system.

  • Column: Luna® HST C18 column (50 mm x 3 mm, 2.5 µm).

  • Mobile Phase: 0.1% aqueous formic acid and acetonitrile (33:67 v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Irbesartan: m/z 428.95 → 206.96

    • Valsartan: m/z 435.98 → 234.97

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams have been generated.

Irbesartan Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Irbesartan-d4 or Non-deuterated) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification

Caption: A typical experimental workflow for the bioanalysis of Irbesartan in plasma.

Irbesartan's Mechanism of Action in the RAAS Pathway angiotensinogen Angiotensinogen (from Liver) renin Renin (from Kidney) angiotensin_i Angiotensin I renin->angiotensin_i ace ACE (from Lungs) angiotensin_ii Angiotensin II ace->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase irbesartan Irbesartan irbesartan->at1_receptor  Blocks

Caption: Irbesartan blocks the AT1 receptor, inhibiting the effects of Angiotensin II.[4]

Conclusion

The choice between a deuterated and a non-deuterated internal standard for the bioanalysis of Irbesartan has significant implications for method robustness and data quality. While both approaches can yield validated methods, the use of a deuterated internal standard like Irbesartan-d4 is strongly recommended.[5] Its ability to closely track the analyte through the entire analytical process provides a superior correction for matrix effects and other sources of variability, ultimately leading to more reliable and accurate pharmacokinetic and toxicokinetic data. For researchers and drug development professionals, the initial investment in a deuterated internal standard can pay dividends in the form of higher quality data and increased confidence in study outcomes.

References

A Comparative Guide to Deuterated Irbesartan Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different deuterated irbesartan internal standards used in the bioanalytical quantification of irbesartan. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of liquid chromatography-mass spectrometry (LC-MS) methods. This document offers a comparative overview of commonly used deuterated irbesartan analogs, supported by experimental data from published studies, to aid researchers in selecting the most suitable internal standard for their specific needs.

Principles of Deuterated Internal Standards

In LC-MS-based bioanalysis, a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is considered the gold standard.[1] The ideal SIL internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[1] This co-elution is crucial for compensating for variations during sample preparation and analysis, particularly matrix effects, which can significantly impact the accuracy of quantification.[2] While structural analogs can be used, SIL internal standards, especially those with multiple deuterium atoms, provide the most reliable correction.[3]

Comparison of Deuterated Irbesartan Analogs

The most commonly employed deuterated internal standard for irbesartan is Irbesartan-d4. However, other deuterated variants such as Irbesartan-d6 and Irbesartan-d7 are also available. The choice of a specific deuterated standard can be influenced by factors such as the desired mass shift from the analyte, potential for isotopic interference, and commercial availability.

While direct, head-to-head comparative studies of all available deuterated irbesartan standards are limited in publicly available literature, a comparison can be constructed based on data from various validation studies and the fundamental principles of SIL internal standards.

Table 1: Comparison of Deuterated Irbesartan Internal Standards

ParameterIrbesartan-d4Irbesartan-d6Irbesartan-d7Notes
Molecular Formula C₂₅H₂₄D₄N₆O[4]C₂₅H₂₂D₆N₆O[5]C₂₅H₂₁D₇N₆OA higher degree of deuteration provides a greater mass shift from the parent drug.
Mass Shift (vs. Irbesartan) +4 Da+6 Da+7 DaA larger mass shift minimizes the potential for isotopic crosstalk from the analyte.
Co-elution with Irbesartan Expected to be very close, with minimal chromatographic separation.[6]Expected to have very similar retention times to irbesartan.Expected to have very similar retention times to irbesartan.Complete co-elution is ideal for accurate matrix effect compensation.[6]
Matrix Effect Compensation Demonstrated to provide effective compensation, leading to high accuracy and precision.[7][8]Theoretically provides excellent compensation due to its structural and chemical similarity to the analyte.Theoretically provides excellent compensation, with the highest mass difference potentially offering the best separation from any interfering peaks.The primary advantage of using a deuterated internal standard.[3]
Reported Bioanalytical Use Widely used and validated in numerous LC-MS/MS methods for irbesartan quantification in human plasma.[7][8]Commercially available, suitable for use in bioanalytical method development.[5]Commercially available, suitable for use in bioanalytical method development.Irbesartan-d4 is the most extensively documented deuterated internal standard for irbesartan analysis.
Potential for Isotopic Exchange The position of deuterium labeling is crucial to prevent back-exchange. Commercially available standards are typically labeled at stable positions.Labeling on aromatic rings and stable alkyl positions minimizes the risk of exchange.Labeling on aromatic rings and stable alkyl positions minimizes the risk of exchange.Reputable suppliers provide information on the stability of the deuterium labels.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of irbesartan in a biological matrix (e.g., human plasma) using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting irbesartan and its internal standard from plasma samples.

  • To 200 µL of plasma sample, add 25 µL of the deuterated irbesartan internal standard working solution.

  • Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 2: Example LC-MS/MS Parameters for Irbesartan Analysis

ParameterCondition
LC Column C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.1% Formic Acid in Water (70:30, v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode[7][9]
Mass Spectrometer Triple Quadrupole
MRM Transitions (Example) Irbesartan: m/z 427.1 → 193.0; Irbesartan-d4: m/z 431.1 → 193.0 (Negative Mode)[7]
Dwell Time 200 ms

Visualizations

Irbesartan Signaling Pathway

Irbesartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively blocking the AT1 receptor, thus inhibiting the downstream signaling cascade of the Renin-Angiotensin-Aldosterone System (RAAS).[10][11][12]

Irbesartan_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Irbesartan Irbesartan Irbesartan->AT1_Receptor blocks Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP

Caption: Irbesartan blocks the binding of Angiotensin II to the AT1 receptor.

Experimental Workflow for Irbesartan Quantification

The following diagram illustrates the logical flow of a typical bioanalytical method for determining irbesartan concentrations in plasma samples.

Experimental_Workflow Plasma_Sample Plasma Sample Collection Spiking Spike with Deuterated Irbesartan Internal Standard Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for irbesartan quantification.

References

A Comparative Guide to the Analytical Method Validation of Irbesartan Impurity 14 Using its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of analytical methodologies for the validation of a method to quantify Irbesartan Impurity 14, a potential impurity in the antihypertensive drug Irbesartan. The focus is on the use of its deuterated analog, Irbesartan Impurity 14-d4, as an internal standard, a technique that offers high precision and accuracy. This document presents supporting experimental data from comparable analytical methods, detailed protocols, and visual workflows to aid researchers in establishing robust analytical procedures.

Introduction to Irbesartan and its Impurity

Irbesartan is an angiotensin II receptor antagonist used to treat high blood pressure. During its synthesis, impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Irbesartan Impurity 14, chemically known as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, is one such process-related impurity.[1][2] Its deuterated counterpart, this compound, serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the analyte, with a distinct mass difference detectable by mass spectrometry.[3]

Analytical Method Validation: A Comparative Overview

The validation of an analytical method ensures that it is suitable for its intended purpose. For quantifying impurities like Irbesartan Impurity 14, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it effectively compensates for variations in sample preparation and instrument response.

Comparison with Alternative Methods

While LC-MS/MS with a deuterated internal standard is the preferred method for trace-level impurity quantification, other methods can also be employed.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a more common and less expensive technique. However, it may lack the sensitivity and selectivity of LC-MS/MS, especially for detecting impurities at very low concentrations in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. For non-volatile impurities like Irbesartan Impurity 14, derivatization would be necessary, adding complexity to the sample preparation process.

  • Alternative Internal Standards: In the absence of a specific deuterated analog, other structurally similar compounds or a different deuterated sartan-related impurity could be used as an internal standard. However, these may not perfectly mimic the behavior of the analyte during sample processing and analysis, potentially leading to lower accuracy and precision.

The primary advantage of using this compound is its ability to co-elute with the non-deuterated impurity, experiencing identical ionization and fragmentation patterns, which leads to a more reliable quantification.

Experimental Protocol: LC-MS/MS Method Validation

This section outlines a typical experimental protocol for the validation of an LC-MS/MS method for the quantification of Irbesartan Impurity 14 using this compound as an internal standard.

1. Materials and Reagents:

  • Irbesartan Impurity 14 reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Irbesartan drug substance/product for spiking experiments

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the impurity from the API and other components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Irbesartan Impurity 14 and this compound are monitored.

5. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Irbesartan Impurity 14 and this compound in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Irbesartan Impurity 14 into a blank matrix (e.g., placebo or a solution of the drug substance known to be free of the impurity). A fixed concentration of the internal standard (this compound) is added to each standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: Accurately weigh the Irbesartan drug substance or product, dissolve it in a suitable solvent, and add the internal standard. Dilute to a final concentration within the calibration range.

Data Presentation: Method Validation Parameters

The following tables summarize the typical acceptance criteria and representative data for the validation of an LC-MS/MS method for Irbesartan Impurity 14, based on similar validated methods for sartan impurities.[1][2]

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (n=6)≤ 15.0%

Table 2: Linearity

ParameterAcceptance CriteriaRepresentative Data
Correlation Coefficient (r²)≥ 0.990.999
Calibration RangeDefined by the limits of quantification0.5 - 50 ng/mL

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
LLOQ0.595 - 105≤ 20
Low1.598 - 102≤ 15
Medium2599 - 101≤ 15
High4098 - 102≤ 15

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterAcceptance CriteriaRepresentative Data
LOD (S/N ratio)≥ 30.15 ng/mL
LOQ (S/N ratio)≥ 100.5 ng/mL

Table 5: Robustness

Parameter VariationEffect on Results
Flow Rate (± 10%)No significant change
Column Temperature (± 5 °C)No significant change
Mobile Phase Composition (± 2%)No significant change

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the analytical method validation.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock_analyte Analyte Stock (Irbesartan Impurity 14) cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is Internal Standard Stock (this compound) stock_is->cal_standards stock_is->qc_samples sample_prep Sample Preparation (Spiking with IS) stock_is->sample_prep lcms_analysis LC-MS/MS Analysis cal_standards->lcms_analysis qc_samples->lcms_analysis sample_prep->lcms_analysis linearity Linearity lcms_analysis->linearity accuracy Accuracy lcms_analysis->accuracy precision Precision lcms_analysis->precision lod_loq LOD/LOQ lcms_analysis->lod_loq robustness Robustness lcms_analysis->robustness

Caption: Experimental workflow for analytical method validation.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte_IS Analyte + IS Mixture LC_Column LC Column Analyte_IS->LC_Column Separation Separation LC_Column->Separation ESI ESI Source Separation->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Ionization Quad2 Quadrupole 2 (Fragmentation) Quad1->Quad2 Analyte & IS Ions Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Fragment Ions Detector Detector Quad3->Detector Specific Product Ions

Caption: LC-MS/MS signaling pathway for impurity analysis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Irbesartan Process Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the identification and quantification of process-related impurities in the manufacturing of Irbesartan. The focus is on the cross-validation of these methods to ensure their accuracy, precision, and reliability for quality control in pharmaceutical development. The information presented is based on published experimental data and is intended to assist researchers in selecting and validating appropriate analytical techniques.

Comparison of Method Performance for Irbesartan Impurities

The following tables summarize the validation parameters of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Irbesartan and its process-related impurities. This data is crucial for assessing the method's suitability for its intended purpose.

Table 1: Linearity of Response

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Irbesartan25 - 250> 0.999
Impurity 15 - 250> 0.999
Impurity 20.5 - 210> 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Irbesartan18.5156.098
Impurity 116.03348.587
Impurity 216.06948.69

Table 3: Accuracy (Recovery)

AnalyteConcentration LevelMean Recovery (%)
IrbesartanLOQ, 50%, 75%, 100%, 130%, 150%Within 98-102%
Impurity 1LOQ, 50%, 75%, 100%, 130%, 150%Within 98-102%
Impurity 2LOQ, 50%, 75%, 100%, 130%, 150%Within 98-102%
Impurity 3LOQ, 50%, 75%, 100%, 130%, 150%Within 98-102%
Impurity 4LOQ, 50%, 75%, 100%, 130%, 150%Within 98-102%

Experimental Protocols

A detailed methodology for a representative stability-indicating HPLC method is provided below. This protocol is designed to separate and quantify Irbesartan and its process-related impurities.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile). The specific gradient program should be optimized to achieve adequate separation of all impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength that provides a good response for both Irbesartan and its impurities (e.g., 220 nm).

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: A fixed volume, typically 10-20 µL.

Standard and Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of Irbesartan and each impurity reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water). From these stock solutions, prepare working standard solutions at various concentration levels to establish linearity. A mixed standard solution containing all impurities and Irbesartan is also prepared for system suitability testing.

  • Sample Solutions: Accurately weigh and dissolve the Irbesartan drug substance or product in the chosen solvent to achieve a known concentration.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Irbesartan drug substance.[1] These studies involve subjecting the drug to various stress conditions to generate potential degradation products. The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the main drug peak and other process impurities.

Stress Conditions:

  • Acid Hydrolysis: Treat the drug with an acid solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the drug with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the drug to an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Expose the solid drug to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV and visible light.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Irbesartan impurities. This process ensures the method is robust, reliable, and suitable for its intended use in a quality control environment.

CrossValidationWorkflow start Start: Define Analytical Procedure Requirements method_dev Primary Method Development (e.g., HPLC-UV) start->method_dev alt_method Alternative Method Selection (e.g., UPLC, LC-MS) start->alt_method method_val Primary Method Validation (ICH Guidelines) method_dev->method_val sample_prep Prepare Spiked Samples (Known Impurity Concentrations) method_val->sample_prep alt_method_val Alternative Method Validation alt_method->alt_method_val alt_method_val->sample_prep analysis_primary Analyze Samples with Primary Method sample_prep->analysis_primary analysis_alt Analyze Samples with Alternative Method sample_prep->analysis_alt data_comp Compare Results (Accuracy, Precision, Specificity) analysis_primary->data_comp analysis_alt->data_comp conclusion Conclusion: Method is Cross-Validated data_comp->conclusion

Caption: Workflow for cross-validating analytical methods.

References

A Comparative Guide to the Accuracy and Precision of Irbesartan Impurity 14-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Irbesartan is critical for ensuring drug safety and efficacy. The use of a stable isotope-labeled internal standard, such as Irbesartan impurity 14-d4, is a widely accepted practice to enhance the accuracy and precision of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of analytical methods for Irbesartan and its impurities, highlighting the advantages of employing a deuterated internal standard.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative analysis, especially in complex matrices like plasma or during the analysis of trace-level impurities, variations in sample preparation, injection volume, and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known amount to all samples, calibrators, and quality control samples. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for the aforementioned variations.

A deuterated internal standard, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, is considered the gold standard for LC-MS/MS analysis. This is because it co-elutes with the analyte and has nearly identical ionization efficiency, leading to superior correction for matrix effects and extraction variability. This results in significantly improved accuracy and precision of the analytical method.[1][2]

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various validated analytical methods for the quantification of Irbesartan and its impurities. While a direct head-to-head comparison for this compound is not explicitly available in the literature, the data presented for methods employing deuterated internal standards for other analytes, and for Irbesartan itself, demonstrates the enhanced performance achieved.

Analytical MethodAnalyte(s)Internal StandardAccuracy (% Recovery)Precision (% RSD)Key Findings & Reference
LC-MS/MS Irbesartan in human plasmaTelmisartan (structural analog)89.59% - 94.99%3.44% - 4.02%The method was found to be selective, simple, and sensitive.[3]
LC-MS/MS Six nitrosamine impurities in various sartans including IrbesartanNot specified80% - 120%>0.999 (correlation coefficient)A single method was developed for the routine detection of multiple nitrosamine impurities.[4][5]
RP-HPLC Irbesartan and its process-related impuritiesNot specified98.7% - 101.5% for impurities< 2%The method is stability-indicating and can be used for routine analysis.[6]
RP-HPLC Irbesartan and two of its impuritiesLosartan (internal standard)98.2% - 101.2%< 2%A novel isocratic method for the determination of purity.[7][8]
LC-MS/MS Olmesartan in human plasmaDeuterated OlmesartanNot explicitly stated, but method led to accurate and precise resultsNot explicitly stated, but method led to accurate and precise resultsThe use of a deuterated internal standard afforded a reliable tool for regulatory bioanalysis.[2]
LC-MS/MS Pesticides and mycotoxins in cannabis matricesDeuterated analogsAccuracy within 25%< 20%Isotopically labeled internal standards were crucial for accurate quantification across different matrices.[9]

As evidenced by the data, methods employing internal standards, and particularly the principles highlighted in the literature regarding deuterated standards, consistently demonstrate high accuracy and precision. The use of a structural analog as an internal standard, while effective, may not perfectly mimic the behavior of the analyte in the same way a deuterated version does, especially in complex matrices where matrix effects can be significant.

Experimental Protocols

Below are representative experimental protocols for the quantification of Irbesartan and its impurities using HPLC and LC-MS/MS.

Representative RP-HPLC Method for Irbesartan and its Impurities

This protocol is based on a validated stability-indicating method.[6]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh and dissolve the Irbesartan sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • For impurity analysis, spike the sample with known concentrations of impurity standards.

    • Filter the solution through a 0.45 µm filter before injection.

Representative LC-MS/MS Method for Irbesartan Impurity Analysis

This protocol is a generalized procedure based on common practices for trace-level impurity analysis using a deuterated internal standard.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions would be optimized for Irbesartan impurity 14 and this compound.

  • Sample Preparation:

    • To a 100 µL aliquot of the sample (e.g., dissolved Irbesartan API), add a known amount of this compound solution as the internal standard.

    • Perform a sample clean-up step, such as protein precipitation (for biological samples) or solid-phase extraction, to remove matrix interferences.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Analyte Sample (e.g., Irbesartan API) Spike Spike with This compound (IS) Sample->Spike Extract Extraction / Clean-up Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Result Quant->Result Accurate & Precise Concentration

Caption: Workflow for impurity quantification using a deuterated internal standard.

G cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte1 Analyte Response Variation Analytical Variation (Matrix Effects, etc.) Analyte1->Variation Result1 Inaccurate Result Variation->Result1 Analyte2 Analyte Response Ratio Analyte / IS Ratio Analyte2->Ratio IS IS (this compound) Response IS->Ratio Variation2 Analytical Variation (Compensated) Ratio->Variation2 Result2 Accurate Result Variation2->Result2

Caption: Impact of a deuterated internal standard on accuracy.

Conclusion

The use of a deuterated internal standard, such as this compound, is a robust strategy for improving the accuracy and precision of analytical methods for quantifying impurities in Irbesartan. By effectively compensating for matrix effects and other sources of analytical variability, these standards enable reliable and reproducible results, which are essential for regulatory compliance and ensuring the quality and safety of pharmaceutical products. The experimental data from various studies on Irbesartan and other analytes consistently support the superiority of methods that incorporate stable isotope-labeled internal standards.

References

Performance Comparison of Irbesartan Assay Methods: Focus on Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of irbesartan is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of various analytical methods for irbesartan determination, with a specific focus on the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using irbesartan-d4 as an internal standard.

Comparison of Analytical Methods for Irbesartan Quantification

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. While several techniques are available, LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices. The use of a stable isotope-labeled internal standard, such as irbesartan-d4, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Below is a summary of the performance characteristics of different analytical methods for irbesartan quantification, with a focus on their linearity and analytical range.

Analytical MethodInternal StandardSample MatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MS Irbesartan-d4 Human Plasma 10 - 5000 ng/mL > 0.99 [1][2]
LC-MS/MSIrbesartan-d4Human Plasma50.0–9982 ng/mLNot Specified[3]
UPLC-MS/MSTelmisartanHuman Plasma2 - 500 ng/mL0.995[4][5]
LC-MS/MSValsartanHuman Plasma5.00 - 6012.62 ng/mL> 0.997[6]
RP-HPLCNot SpecifiedBulk Drug60 - 100 ppm0.997[7]
RP-HPLCNot SpecifiedBulk Drug / Tablets60 - 100 µg/mL0.998[8]
RP-HPLCNot SpecifiedTablets10 - 70 µg/mL0.998[9]
SpectrophotometryNot ApplicablePharmaceutical Formulations5 - 35 µg/mLNot Specified[10]

Experimental Protocols

LC-MS/MS Method with Irbesartan-d4 Internal Standard

This method is highly suitable for the quantification of irbesartan in biological matrices like human plasma.

a. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 1 mL of human plasma, add the irbesartan-d4 internal standard.

  • Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (70:30 v/v).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. Chromatographic Conditions [1]

  • Column: Ace 5 C18 (100 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:0.1% formic acid in water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL[11]

c. Mass Spectrometric Conditions [1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Irbesartan: m/z 427.1 → 193.0

    • Irbesartan-d4: m/z 431.1 → 193.0

Alternative Method: UPLC-MS/MS with Telmisartan Internal Standard

This method offers a faster analysis time due to the use of Ultra-Performance Liquid Chromatography.

a. Sample Preparation (Protein Precipitation) [5]

  • To a small volume of human plasma, add the telmisartan internal standard.

  • Precipitate the plasma proteins by adding methanol and acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant into the UPLC-MS/MS system.

b. Chromatographic Conditions [5]

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile:methanol:10 mM ammonium acetate (70:15:15 v/v/v)

  • Flow Rate: 0.4 mL/min

c. Mass Spectrometric Conditions [5]

  • Ionization Mode: ESI, Negative Ion Mode

  • Detection: MRM

  • MRM Transitions:

    • Irbesartan: m/z 427.2 → 193.08

    • Telmisartan: m/z 513.2 → 469.3

Experimental Workflow Diagram

Irbesartan_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Irbesartan-d4 Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction (Ether:DCM) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification Results Results (Linearity, Range) Quantification->Results

Caption: Workflow for Irbesartan Assay using LC-MS/MS.

References

A Comparative Guide to Assessing the Isotopic Purity of Irbesartan Impurity 14-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated compounds is a critical quality attribute. This guide provides an objective comparison of the primary analytical techniques for assessing the isotopic purity of Irbesartan impurity 14-d4, a deuterated analog of an impurity found in the antihypertensive drug Irbesartan. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable analytical methodology.

Introduction to Irbesartan Impurity 14 and its Deuterated Analog

Irbesartan impurity 14, chemically known as 4′-(azidomethyl)-[1,1′-biphenyl]-2-carbonitrile, is an impurity associated with the synthesis of Irbesartan.[1][2] Its deuterated counterpart, this compound, has the molecular formula C₁₄H₆D₄N₄ and a molecular weight of approximately 238.29 g/mol .[3] The non-labeled form has a molecular formula of C₁₄H₁₀N₄ and a molecular weight of 234.262 g/mol .[1] Deuterated compounds like this compound are valuable as internal standards in pharmacokinetic studies and for elucidating metabolic pathways.[4][5] However, their utility is contingent on their isotopic purity, as the presence of undeuterated or partially deuterated species can compromise analytical accuracy.[6][7]

Core Analytical Techniques for Isotopic Purity Assessment

The two primary analytical methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9] Both techniques offer unique advantages and are often used complimentarily to provide a comprehensive assessment of isotopic enrichment and structural integrity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of this compound using HRMS and NMR, alongside a hypothetical alternative method for comparison.

Analytical MethodParameter MeasuredTypical Isotopic Purity (%)Relative Standard Deviation (%)Key AdvantagesKey Limitations
High-Resolution Mass Spectrometry (HRMS) Relative abundance of isotopologues (d0 to d4)99.5< 1High sensitivity, low sample consumption, provides information on all isotopologues.[1][10]Requires careful calibration, potential for ion suppression effects.
Quantitative NMR (qNMR) Spectroscopy Ratio of proton signals of the analyte to a certified internal standard99.6< 0.5Highly accurate and precise, provides structural confirmation, non-destructive.[11][12][13]Lower sensitivity than MS, requires a suitable internal standard.[2]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) Relative abundance of isotopologuesNot typically used for this compound-High chromatographic resolution for volatile compounds.Irbesartan impurity 14 is not sufficiently volatile for direct GC analysis.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a general procedure for the isotopic purity assessment of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a final concentration of 100 µg/mL.

  • Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent system.

2. LC-HRMS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 200-300).

3. Data Analysis:

  • Extract the ion chromatograms (EICs) for the protonated molecular ions of each isotopologue:

    • d0 (unlabeled): [M+H]⁺

    • d1: [M+H]⁺

    • d2: [M+H]⁺

    • d3: [M+H]⁺

    • d4 (fully labeled): [M+H]⁺

  • Integrate the peak areas for each EIC.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is reported as the percentage of the d4 isotopologue.

Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol describes a general method for determining the isotopic purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure complete dissolution.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H (Proton).

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 64).

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-deuterated proton signal of Irbesartan impurity 14 (if any residual protons are expected in specific positions) and a well-resolved signal from the internal standard.

  • Calculate the molar ratio of the analyte to the internal standard using the integral values, the number of protons giving rise to each signal, and their respective molecular weights and weighed masses.

  • The isotopic purity is determined by comparing the calculated amount of the deuterated species to the total amount of the compound. For a highly deuterated compound like d4, the absence or minimal presence of signals in the regions where protons would appear in the non-deuterated molecule is indicative of high isotopic purity. A more precise measurement can be achieved using ²H (Deuterium) NMR.[12][14][15]

Visualizations

Experimental_Workflow_HRMS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample into LC-HRMS prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Extract Ion Chromatograms (EICs) for d0-d4 analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Relative Abundance data2->data3 result1 Report Isotopic Purity (%) data3->result1

Fig 1. HRMS workflow for isotopic purity. (Max Width: 760px)

Experimental_Workflow_qNMR cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing cluster_result_qnmr Result prep1_qnmr Weigh Analyte and Internal Standard prep2_qnmr Dissolve in Deuterated Solvent in NMR Tube prep1_qnmr->prep2_qnmr analysis1_qnmr Acquire 1H NMR Spectrum prep2_qnmr->analysis1_qnmr analysis2_qnmr Ensure Proper Relaxation Delay analysis1_qnmr->analysis2_qnmr data1_qnmr Process Spectrum (FT, Phasing, Baseline Correction) analysis2_qnmr->data1_qnmr data2_qnmr Integrate Analyte and Standard Signals data1_qnmr->data2_qnmr data3_qnmr Calculate Molar Ratio data2_qnmr->data3_qnmr result1_qnmr Determine Isotopic Purity data3_qnmr->result1_qnmr

References

A Comparative Guide to Inter-Laboratory Quantification of Irbesartan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of irbesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2] While no formal inter-laboratory comparison studies were identified in the public domain, this document synthesizes data from various single-laboratory validation studies to offer an objective performance comparison of common analytical techniques. The aim is to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.

The quality and safety of pharmaceuticals are ensured through rigorous drug quality assurance, which includes the determination of the active pharmaceutical ingredient's concentration.[1] Irbesartan is available in both single and combination formulations, and its levels in pharmaceutical preparations and biological matrices are crucial for quality control and pharmacokinetic studies.[1]

Comparative Performance of Analytical Methods

The quantification of irbesartan is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The following table summarizes the performance characteristics of these methods as reported in various studies.

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Sample Matrix
HPLC-UV 10 - 70[3]100.61[3]< 2[3]0.01[3]0.03[3]Tablets
60 - 100[4]97.2 - 99.9[4]< 2[4]0.710[4]0.116[4]Bulk Drug & Tablets
5 - 30[5]99.36[5]< 2[5]Not ReportedNot ReportedTablets
5 - 25[6]Not ReportedNot Reported0.83[6]2.78[6]Formulations & Human Serum
LC-MS/MS 0.002 - 0.5[1]Not Reported< 9.91[1]Not Reported0.002[1]Human Plasma
0.005 - 6.01262[7]92.42 - 106.20[7]2.43 - 8.66[7]0.00006[7]0.005[7]Human Plasma
0.050 - 9.982[8]Not ReportedNot ReportedNot ReportedNot ReportedHuman Plasma
UV-Spectrophotometry 5 - 30[9]98 - 102[9]< 2[9]Not ReportedNot ReportedBulk Drug
4 - 12[10]Not ReportedNot ReportedNot ReportedNot ReportedPure & Pharmaceutical Dosage Forms
10 - 3599.4 - 101.3Not ReportedNot ReportedNot ReportedBulk & Pharmaceutical Dosage Forms

Experimental Protocols

This section details the methodologies for the key analytical techniques used in irbesartan quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the quantitative analysis of irbesartan in both pharmaceutical preparations and biological matrices.[2]

a) Method for Tablet Dosage Form [3]

  • Chromatographic System: A Shimadzu HPLC model (VP series) with an LC-10AT pump and a variable wavelength programmable UV/visible detector (SPD-10AVP) was used.

  • Column: Inertsil ODS C-18, 5µm, 250 x 4.6mm internal diameter.

  • Mobile Phase: A mixture of methanol, acetonitrile, and 2% Orthophosphoric acid (OPA) in a ratio of 40:40:20 (v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 260 nm.

  • Sample Preparation: A stock solution of irbesartan (1 mg/mL) was prepared by dissolving 10 mg of the drug in 10 mL of the mobile phase. This solution was then filtered through a 0.45 µm filter.

b) Method for Bulk and Tablet Dosage Forms [4]

  • Chromatographic System: Not specified.

  • Column: Cosmosil C18, 250×4.6mm, 5µ.

  • Mobile Phase: A mixture of methanol and water (pH 3.0) in a ratio of 80:20.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 228 nm.

  • Sample Preparation (Tablets): Twenty tablets were weighed and powdered. A quantity of powder equivalent to 10 mg of irbesartan was transferred to a 100 mL volumetric flask, dissolved in the mobile phase with the aid of ultrasonication for 20 minutes, and then the volume was made up. The solution was filtered through a 0.45µ filter paper.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it suitable for the determination of irbesartan in biological matrices like human plasma.[7][11]

a) Method for Human Plasma [1]

  • Chromatographic System: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, i.d. 1.7 μm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate in a ratio of 70:15:15 (v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer in negative ion mode. The ion transitions recorded in multiple reaction monitoring (MRM) mode were m/z 427.2→193.08 for irbesartan.

  • Sample Preparation: Simple protein precipitation using methanol and acetonitrile.

b) Method for Human Plasma with High Sensitivity [7]

  • Chromatographic System: Luna® HST C18 column (50 mm x 3 mm, 2.5 µm).

  • Mobile Phase: A mixture of 0.1% aqueous formic acid and acetonitrile in a ratio of 33:67 (v/v).

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer with positive ionization mode using multiple reaction monitoring (MRM). The mass transition ion-pairs were m/z 428.95>206.96 and 428.95>195.01 for irbesartan.

  • Sample Preparation: A single-step liquid-liquid extraction using a mixture of ethyl acetate and hexane (90:10, v/v) from 100 µL of plasma.

UV-Visible Spectrophotometry

UV spectrophotometry provides a simple, rapid, and precise method for the quantitative analysis of irbesartan in bulk drug and pharmaceutical formulations.[9]

a) Method for Bulk Drug [9]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Not specified, referred to as "diluent".

  • Wavelength: Maximum absorbance at 246 nm.

  • Sample Preparation: A stock solution of 25 mg of irbesartan in a 100 mL volumetric flask was prepared. This was further diluted to achieve concentrations within the Beer-Lambert's law range (5-30 µg/ml).

b) Method for Pure and Pharmaceutical Dosage Forms [10]

  • Instrumentation: ELICO UV-Visible spectrophotometer, model ELS 163.

  • Solvent: Triple distilled water.

  • Wavelength: 270 nm.

  • Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving 100 mg of irbesartan in 100 mL of water. Working standard solutions were prepared by further dilution with distilled water. For analysis, 1 mL of 0.1N HCl was added to the standard solutions before making up the final volume.

Visualizations

Workflow and Signaling Pathway

The following diagrams illustrate a typical analytical method validation workflow and the signaling pathway associated with irbesartan's mechanism of action.

cluster_Plan Planning & Development cluster_Analysis Sample Analysis & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis Report Generate Report Sample_Analysis->Report

Caption: General workflow for analytical method validation.

Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Sodium & Water Retention) AT1_Receptor->Aldosterone Irbesartan Irbesartan Irbesartan->AT1_Receptor Blocks

Caption: Irbesartan's mechanism of action via AT1 receptor blockade.

References

Navigating Bioanalysis: A Guide to Regulatory Expectations for Deuterated Standards in Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical assays. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, have emerged as the preferred choice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, offering distinct advantages over traditional analog internal standards. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards, supported by experimental data and an overview of the regulatory landscape.

The use of an appropriate internal standard (IS) is fundamental to a robust bioanalytical method, as it corrects for variability during sample preparation and analysis.[1] Stable isotopically labeled (SIL) compounds, which are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium (²H or D), ¹³C, or ¹⁵N, are widely considered the gold standard.[1][2] Deuterated standards are the most commonly used SIL-IS due to the abundance of hydrogen atoms in drug molecules and the relatively lower cost of deuterium incorporation compared to ¹³C or ¹⁵N.[1]

The Regulatory Viewpoint: A Push Towards Isotopic Labeling

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which implicitly favor the use of SIL internal standards. While not always a strict requirement, the use of SIL-IS is strongly recommended to ensure assay accuracy and precision.

The EMA has noted that over 90% of bioanalytical method validation submissions incorporate SIL internal standards. The agency has even rejected studies where a surrogate analog internal standard was not considered a close enough structural match to the analyte.

The FDA, while not explicitly mandating SIL-IS in all LC-MS/MS methods, has issued citations to laboratories for failing to adequately monitor internal standard responses. This indicates an expectation for robust methods that minimize variability, a key strength of SIL internal standards.

Performance Comparison: Deuterated vs. Analog Internal Standards

The superiority of deuterated internal standards over their non-labeled structural analogs is evident in their ability to more effectively compensate for matrix effects and other sources of variability in LC-MS/MS assays.

Matrix Effect Compensation: The "matrix effect" refers to the alteration of ionization efficiency by co-eluting components from the biological matrix, which can lead to inaccurate and imprecise results. Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix-induced suppression or enhancement, allowing for accurate correction.

Improved Precision and Accuracy: Experimental data consistently demonstrates that methods employing deuterated internal standards exhibit superior precision and accuracy compared to those using analog internal standards.

AnalyteInternal Standard TypeParameterResultReference
Kahalalide FAnalog ISMean Bias96.8%[3]
Deuterated (D8) ISMean Bias100.3%[3]
Analog ISStandard Deviation8.6%[3]
Deuterated (D8) ISStandard Deviation7.6%[3]
EverolimusAnalog IS (32-desmethoxyrapamycin)Total Coefficient of Variation4.3% - 7.2%[4]
Deuterated (d4) ISTotal Coefficient of Variation4.3% - 7.2%[4]
Analog ISAnalytical Recovery98.3% - 108.1%[4]
Deuterated (d4) ISAnalytical Recovery98.3% - 108.1%[4]
SirolimusAnalog IS (Desmethoxyrapamycin)Interpatient Assay Imprecision (CV)7.6% - 9.7%[5]
Deuterated (d3) ISInterpatient Assay Imprecision (CV)2.7% - 5.7%[5]
Immunosuppressants (CsA, Tac, Sir, Eve, MPA)Deuterated ISIntra-assay Precision (CV)0.9% - 14.7%[6]
Deuterated ISInter-assay Precision (CV)2.5% - 12.5%[6]
Deuterated ISAccuracy89% - 113%[6]
Deuterated ISRecovery76.6% - 84%[6]

Table 1: Comparison of Assay Performance with Analog and Deuterated Internal Standards.

Potential Challenges with Deuterated Standards

Despite their advantages, it is crucial to be aware of potential challenges associated with the use of deuterated internal standards:

  • Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times.[7] This can result in the analyte and the internal standard eluting into the mass spectrometer at slightly different times, potentially experiencing different degrees of matrix effects and compromising the accuracy of correction.[8]

  • Isotopic Purity: The deuterated internal standard must be of high isotopic purity. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration.

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms may exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard and affecting quantification.

Experimental Protocols: Key Methodologies

The following outlines a general workflow for a bioanalytical assay using a deuterated internal standard with LC-MS/MS. Specific parameters will need to be optimized for each analyte and matrix.

Sample Preparation

A common and straightforward method for plasma samples is protein precipitation.

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard solution in an organic solvent (e.g., methanol or acetonitrile) to each tube.

  • Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes thoroughly to ensure complete mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is common for standard analytical columns.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of analytes.

    • Polarity: The polarity (positive or negative ion mode) is selected based on the chemical properties of the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Visualizing the Workflow

The following diagrams illustrate the typical workflow for a bioanalytical assay and the principle of internal standard correction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Deuterated IS Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection Data Data Acquisition Ratio Calculate Analyte/IS Ratio Data->Ratio Data->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Analyte Curve->Quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

internal_standard_correction cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal_1 Analyte Signal (Sample 1) Matrix_Effect_1 Matrix Effect (Suppression) Analyte_Signal_1->Matrix_Effect_1 Result_1 Inaccurate Result Matrix_Effect_1->Result_1 Analyte_Signal_2 Analyte Signal (Sample 2) Matrix_Effect_2 Matrix Effect (Suppression) Analyte_Signal_2->Matrix_Effect_2 Ratio Ratio (Analyte/IS) IS_Signal_2 Deuterated IS Signal IS_Signal_2->Matrix_Effect_2 Matrix_Effect_2->Ratio Result_2 Accurate Result Ratio->Result_2

Caption: How a deuterated internal standard corrects for matrix effects.

References

The Justification for d4-Labeled Internal Standards in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. Among the stable isotope-labeled internal standards (SIL-ISs), deuterium-labeled compounds, and specifically d4-labeled standards, are a frequent choice. This guide provides an objective comparison of d4-labeled standards with other alternatives, supported by experimental data, to justify their use in bioanalysis.

The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis is to compensate for variability during the analytical process.[1] This includes variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[2]

Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[3] This guide will delve into the specific advantages and potential considerations of using d4-labeled standards compared to other SIL-ISs and structural analogs.

Comparative Performance of Internal Standards

The selection of an internal standard can significantly impact assay performance. The following tables summarize quantitative data from studies comparing d4-labeled standards with other common choices.

Table 1: Comparison of a d4-Labeled SIL-IS with a Structural Analog IS for Everolimus Analysis

ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%)4.3% - 7.2%4.3% - 7.2%
Comparison Slope vs. Reference Method0.950.83
Correlation Coefficient (r)> 0.98> 0.98

Data sourced from a comparative study on everolimus quantification.[4]

As the data indicates, while both the d4-labeled and the analog internal standard provided acceptable performance, the d4-labeled standard offered a more favorable comparison to an independent LC-MS/MS method, as evidenced by the slope closer to 1.[4]

Table 2: Isotopic Purity and Stability Comparison of d4- and d7-Labeled Aldosterone

ParameterAldosterone-d4Aldosterone-d7
Isotopic Purity96.9% d4, 3.1% d3Prone to H/D exchange, leading to a less clean mass spectrum
StabilityDeuterium placed in non-exchangeable positionsDeuterium in exchangeable positions, leading to potential loss of label
Mass SpectrumCleaner molecular ionLess clean molecular ion with multiple isotopic peaks

Data from an application note on the comparison of deuterated aldosterone standards.[5]

This comparison highlights a crucial advantage of a carefully designed d4-labeled standard. The strategic placement of deuterium atoms on non-exchangeable positions in aldosterone-d4 results in a much cleaner and more stable internal standard compared to the d7 version, where deuterium exchange is more likely to occur.[5]

Table 3: Comparison of Deuterium-Labeled and ¹³C-Labeled Internal Standards for Amphetamine Analysis

Internal Standard TypeObservationAdvantage
Deuterium-Labeled (d-amphetamine)Chromatographic separation from the analyte.Readily available and cost-effective.
¹³C-Labeled (¹³C-amphetamine)Co-eluted with the analyte.Better compensation for ion suppression effects.

Based on a study investigating ion suppression effects with different SIL-ISs.[6]

This study demonstrates that while deuterium-labeled standards are widely used, ¹³C-labeled standards can offer superior performance in compensating for matrix effects due to better co-elution with the analyte.[6] The choice between them may depend on the specific analytical challenges and budget constraints.

Justification for Using a d4-Labeled Standard: A Logical Workflow

The decision to use a d4-labeled internal standard is based on a logical progression of considerations aimed at ensuring the highest data quality in bioanalysis.

G cluster_0 Decision Pathway for Internal Standard Selection Start Need for Accurate Bioanalytical Data Requirement Requirement for an Internal Standard (IS) to Correct for Variability Start->Requirement Choice Choice of IS Type Requirement->Choice SIL_IS Stable Isotope-Labeled IS (SIL-IS) Choice->SIL_IS Preferred for Superior Performance Analog_IS Structural Analog IS Choice->Analog_IS Alternative when SIL-IS is unavailable d4_Choice Selection of d4-Labeled Standard SIL_IS->d4_Choice Balance of Cost, Availability, and Performance Outcome High-Quality, Reliable Bioanalytical Data Analog_IS->Outcome Considerations Key Considerations for d4-IS d4_Choice->Considerations Requires Careful Design Considerations->Outcome

Caption: Logical workflow for selecting a d4-labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the bioanalytical methods cited.

Experimental Protocol 1: Quantification of Everolimus in Human Plasma

This protocol is based on the comparative study of everolimus-d4 and a structural analog.[4]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either everolimus-d4 or 32-desmethoxyrapamycin).

  • Add 200 µL of zinc sulfate solution to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject 20 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of methanol and 5 mM ammonium acetate in water.

  • Flow Rate: 0.8 mL/min

  • MS System: API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Everolimus: 975.6 → 908.7 (quantifier), 975.6 → 926.9 (qualifier)

    • Everolimus-d4: 979.6 → 912.7

    • 32-desmethoxyrapamycin: 945.6 → 878.7

Experimental Protocol 2: Quantification of Five Immunosuppressants in Whole Blood

This protocol is adapted from a validated method for the simultaneous determination of five immunosuppressants using their respective deuterated internal standards, including a d4-labeled standard.[7]

1. Sample Preparation:

  • To 50 µL of whole blood, add 100 µL of a precipitation reagent (zinc sulfate in methanol) containing the mixture of deuterated internal standards (CSA-d4, TAC-¹³C-d2, EVE-d4, SIR-¹³C-d3, and MPA-d3).

  • Vortex for 30 seconds.

  • Centrifuge at 16,000 x g for 4 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: Symbiosis Pharma

  • Column: C18-phenyl-hexyl, 50 x 2 mm

  • Mobile Phase: A gradient of 10 mM ammonium formate in water and methanol.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI positive

  • MRM Transitions: Specific transitions for each of the five immunosuppressants and their corresponding deuterated internal standards are monitored.

Signaling Pathway of Justification

The underlying principle for using a SIL-IS, such as a d4-labeled standard, is to ensure that any variation affecting the analyte is mirrored by the internal standard, thus maintaining a constant analyte-to-IS ratio.

G cluster_1 Principle of Stable Isotope-Labeled Internal Standardization Analyte Analyte in Biological Matrix Process Sample Preparation & LC-MS/MS Analysis Analyte->Process d4_IS d4-Labeled Internal Standard d4_IS->Process Analyte_Response Analyte Signal Process->Analyte_Response IS_Response IS Signal Process->IS_Response Variability Sources of Variability (e.g., Matrix Effects, Recovery Loss) Variability->Process Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The principle of using a d4-labeled IS to ensure accurate quantification.

References

Safety Operating Guide

Proper Disposal of Irbesartan Impurity 14-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Irbesartan impurity 14-d4, a deuterated impurity standard used in pharmaceutical analysis.

Irbesartan impurity 14 is chemically identified as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. While this isotopic labeling is crucial for its use in analytical studies, it does not significantly alter the chemical's fundamental hazardous properties for disposal purposes in a laboratory setting.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Although a specific SDS for the deuterated form may not be readily available, the SDS for the non-deuterated Irbesartan Impurity 14 provides valuable safety information. Based on available documentation, Irbesartan Impurity 14 is not classified as a dangerous good for transport, suggesting a low hazard profile. However, standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or other protective clothing is required.

Quantitative Data Summary

Due to the nature of this compound as a laboratory reference standard, extensive quantitative data regarding its environmental impact or disposal parameters is not widely published. The following table summarizes the key identification information.

ParameterValue
Chemical Name4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4
Common NameThis compound
Molecular FormulaC₁₄H₆D₄N₄
CAS NumberNot available for the deuterated form (133690-91-2 for non-deuterated)

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for "this compound" and its associated contaminated materials (e.g., pipette tips, vials).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Small Quantities (Milligram Scale):

  • For trace amounts, such as residues in vials or on analytical equipment, decontaminate the items with a suitable solvent (e.g., methanol or acetonitrile).

  • Collect the solvent rinse as chemical waste.

  • The decontaminated glassware can then be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.

3. Bulk Quantities:

  • If you have larger quantities of the solid material or concentrated solutions, they must be disposed of as chemical waste.

  • Ensure the waste container is securely sealed and properly labeled with the full chemical name and an approximate concentration and quantity.

4. Contacting a Licensed Waste Disposal Contractor:

  • All chemical waste, including this compound, must be disposed of through your institution's designated hazardous waste management program.

  • Contact your EHS office to schedule a pickup of the waste. They will ensure it is transported to a licensed facility for proper treatment and disposal, which typically involves incineration.

5. Documentation:

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance and waste tracking.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_finalization Final Steps start Start: Have Irbesartan impurity 14-d4 waste ppe Don Personal Protective Equipment (PPE) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity decontaminate Decontaminate glassware with suitable solvent assess_quantity->decontaminate Trace/Residue bulk_container Place in a labeled chemical waste container assess_quantity->bulk_container Bulk Quantity collect_rinse Collect solvent rinse as chemical waste decontaminate->collect_rinse dispose_glass Dispose of decontaminated glassware as non-hazardous collect_rinse->dispose_glass document Document disposal details in laboratory records dispose_glass->document seal_label Securely seal and label the waste container bulk_container->seal_label contact_ehs Contact Environmental Health & Safety (EHS) for pickup seal_label->contact_ehs contact_ehs->document end End: Waste properly managed document->end

Disposal workflow for this compound.

Essential Safety and Handling Guidance for Irbesartan Impurity 14-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, personal protective equipment (PPE), and disposal of Irbesartan Impurity 14-d4.

This document provides immediate and essential safety and logistical information for the handling of this compound, a deuterated analogue of a known irbesartan impurity. The chemical name for the non-deuterated form is 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, indicating the presence of a potentially hazardous azide functional group.[1] Due to its nature as a potent pharmaceutical impurity and an organic azide, stringent safety protocols are required to minimize risk.

Hazard Identification and Risk Assessment

This compound is a pharmaceutical-related compound of unknown potency. However, the presence of the azide group warrants significant caution. Organic azides are potentially explosive and can be sensitive to heat, light, shock, and pressure.[2][3] They are also considered highly toxic, with a toxicity profile that can be comparable to cyanides.[2][4] Therefore, a thorough risk assessment is mandatory before any handling.

Key Hazards:

  • Explosive Potential: Organic azides can decompose violently.[2]

  • High Acute Toxicity: Potential for severe health effects if inhaled, ingested, or absorbed through the skin.[5]

  • Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid.[3][5]

  • Formation of Shock-Sensitive Metal Azides: Contact with heavy metals can form highly unstable and explosive metal azides.[4][5]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to provide a barrier between the researcher and the hazardous compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double gloving with nitrile gloves. For higher-risk procedures, consider a more resistant glove material like Silver Shield™ under the outer nitrile glove.[5]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities.[5]Protects eyes from splashes of the compound in solution or from airborne particles. A face shield offers broader facial protection.
Body Protection A disposable, low-linting lab coat with long sleeves and tight-fitting cuffs. For procedures with a higher risk of contamination, a disposable coverall ("bunny suit") is recommended.Minimizes skin exposure and prevents contamination of personal clothing. Low-linting materials are important in a laboratory setting to avoid sample contamination.
Respiratory Protection A NIOSH-approved respirator is required. The specific type (e.g., N95, half-mask, or full-face respirator with appropriate cartridges, or a powered air-purifying respirator - PAPR) should be determined by a site-specific risk assessment.Protects against inhalation of airborne particles of the potent compound. The selection of the respirator depends on the potential for aerosolization and the occupational exposure limit (OEL) of the compound. Since the OEL for this impurity is unknown, a conservative approach is warranted.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary means of minimizing exposure.

  • Containment: All handling of solid this compound should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[4][5] For potent compounds, the use of a negative pressure isolator is best practice.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Weighing and Transfer: Use plastic or ceramic spatulas for handling the solid material to avoid the formation of shock-sensitive metal azides.[4][6] Avoid grinding or other actions that could create dust or generate friction.

  • Solvent Choice: Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable compounds.[2][3]

  • Scale of Work: Work with the smallest quantities of the material as possible.[6]

  • Blast Shield: When performing reactions, the use of a blast shield in front of the experimental setup within the fume hood is strongly recommended.[5][6]

A simplified workflow for the safe handling of this compound.

Disposal Plan: Deactivation of Azide Waste

Due to the hazardous nature of the azide group, waste containing this compound must be chemically deactivated before disposal. The following protocol is a general procedure for the quenching of organic azides and should be adapted and validated for this specific compound.

Experimental Protocol for Deactivation of Azide-Containing Waste

Objective: To convert the organic azide into a less hazardous amine derivative before disposal.

Materials:

  • Azide-containing waste solution

  • Triphenylphosphine (PPh₃) or a similar reducing agent

  • Appropriate solvent (e.g., tetrahydrofuran (THF) or ethanol)

  • Stir plate and stir bar

  • Reaction vessel (round-bottom flask)

  • Fume hood

Procedure:

  • Preparation: Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the waste is concentrated, dilute it with a suitable solvent (e.g., THF or ethanol) to a concentration of less than 1 M.

  • Reduction: For each mole of the azide estimated to be in the waste, slowly add at least 1.1 molar equivalents of a reducing agent like triphenylphosphine. The reaction is the Staudinger reduction, which converts the azide to an aza-ylide, which is then hydrolyzed to an amine and triphenylphosphine oxide.

  • Stirring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable staining method is available for azides. A common method involves reduction with triphenylphosphine followed by staining with ninhydrin.[7]

  • Hydrolysis: After the azide is consumed (as indicated by TLC or after a sufficient reaction time, typically several hours), add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine.

  • Disposal of Deactivated Waste: The resulting solution, now containing the amine derivative, should be collected in a designated hazardous waste container. Do not mix with other waste streams. Clearly label the container with its contents.

  • Final Disposal: The container with the deactivated waste should be disposed of through your institution's hazardous waste management program.

Important Considerations:

  • NEVER pour azide-containing waste down the drain.

  • AVOID contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • AVOID contact with metals, especially heavy metals, to prevent the formation of shock-sensitive metal azides.

  • Collect all contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled waste bag for hazardous waste disposal.[4]

By adhering to these stringent safety protocols, researchers can safely handle this compound and minimize the risks associated with this potent and potentially hazardous compound. Always consult your institution's safety officer for specific guidance and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.